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  • Product: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine
  • CAS: 1241678-53-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, stereochemically pure benzylic amines are foundational to the architecture of highly selective therapeutics. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a prem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, stereochemically pure benzylic amines are foundational to the architecture of highly selective therapeutics. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a premium chiral building block utilized extensively in the synthesis of targeted small molecules, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1].

With the free base registered under CAS 1241678-53-4 [2] and its more bench-stable hydrochloride salt under CAS 2109874-10-2 [3], this compound provides medicinal chemists with a unique triad of features: strict stereochemical rigidity, an electrophilic cross-coupling handle, and a metabolic-blocking halogen.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must first understand the physicochemical parameters and the causality behind its specific substitution pattern[4].

PropertySpecification / Value
Compound Name (S)-1-(4-Bromo-3-fluorophenyl)ethanamine
CAS Number (Free Base) 1241678-53-4[4]
CAS Number (HCl Salt) 2109874-10-2[1]
Molecular Formula C₈H₉BrFN
Molecular Weight 218.07 g/mol (Free Base) / 254.53 g/mol (HCl Salt)
InChIKey LISQGUAIGJDDOK-YFKPBYRVSA-N[4]
Physical State Liquid (Free Base) / White Solid (HCl Salt)
The Causality of the Scaffold Design
  • The (S)-Chiral Center: The α -methyl group restricts the rotational freedom of the benzylic amine. This conformational lock minimizes the entropic penalty upon binding to target proteins, directing the pharmacophore into specific vectors within a receptor pocket.

  • The 4-Bromo Handle: Bromine serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. This allows for rapid, late-stage diversification of the molecular scaffold without disrupting the chiral center.

  • The 3-Fluoro Substituent: The introduction of a fluorine atom adjacent to the bromine exerts a strong inductive electron-withdrawing effect. This slightly lowers the pKa of the primary amine, enhancing membrane permeability. Crucially, it sterically and electronically shields the aromatic ring from Cytochrome P450-mediated oxidative metabolism, thereby drastically improving the pharmacokinetic (PK) half-life of the final drug candidate.

Strategic Synthesis: The Ellman Auxiliary Approach

Traditional kinetic resolution of racemic amines caps the theoretical yield at 50% and requires wasteful separation steps. Asymmetric synthesis using (R)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard, allowing for the direct, stereoselective conversion of 4'-bromo-3'-fluoroacetophenone (CAS: 304445-49-6) [5] into the desired (S)-amine with >98% enantiomeric excess (ee)[6].

Step-by-Step Experimental Methodology

Step 1: Imine Condensation

  • Procedure: In a flame-dried flask under nitrogen, dissolve 4'-bromo-3'-fluoroacetophenone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv). Stir at room temperature for 12 hours.

  • Causality: The formation of sulfinyl imines from ketones is thermodynamically challenging. Ti(OEt)₄ acts as both a Lewis acid catalyst to activate the ketone and an irreversible water scavenger, driving the equilibrium forward to completion.

Step 2: Diastereoselective Reduction

  • Procedure: Cool the reaction mixture to -48 °C. Slowly add Sodium Borohydride (NaBH₄, 3.0 equiv). Allow the reaction to stir for 4 hours before quenching with saturated NH₄Cl.

  • Causality: The bulky tert-butyl group of the sulfinamide auxiliary sterically blocks the Re-face of the imine. Consequently, the hydride from NaBH₄ is forced to attack from the less hindered Si-face. This highly ordered transition state establishes the (S)-configuration at the newly formed stereocenter.

Step 3: Auxiliary Cleavage

  • Procedure: Isolate the (S)-sulfinamide intermediate via silica gel chromatography. Dissolve the intermediate in methanol and add 4M HCl in dioxane. Stir for 1 hour at room temperature. Concentrate under vacuum to precipitate the product.

  • Causality: The sulfinyl group is highly acid-labile. The use of anhydrous HCl in dioxane ensures clean cleavage without hydrolyzing other sensitive functional groups, yielding the product directly as the highly stable hydrochloride salt (CAS 2109874-10-2)[3].

Synthesis A 4'-Bromo-3'-fluoroacetophenone (CAS: 304445-49-6) B (R)-t-Butanesulfinamide Ti(OEt)4, THF A->B Condensation C Chiral Sulfinyl Imine Intermediate B->C D NaBH4 Reduction (Face-selective attack) C->D E (S)-Sulfinamide Intermediate D->E F HCl in Dioxane / MeOH (Auxiliary Cleavage) E->F G (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (CAS: 1241678-53-4) F->G

Fig 1: Asymmetric synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine via Ellman's auxiliary.

Self-Validating Protocol: Chiral Purity Determination

A robust synthetic workflow must be a self-validating system. Never assume stereochemical fidelity based solely on reagent selection. To validate the enantiomeric excess (ee) of the synthesized batch:

  • Mosher's Acid Derivatization: Derivatize a 5 mg aliquot of the free base with (R)-Mosher's acid chloride ((R)-MTPA-Cl) in the presence of DIPEA. Analyze the resulting diastereomeric amides via ¹⁹F NMR. The presence of a single, sharp fluorine resonance from the MTPA group confirms >98% ee.

  • Orthogonal Chiral HPLC: Run the free base through a Chiralcel OD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min). This will separate and quantify any trace amounts of the undesired (R)-enantiomer, ensuring the integrity of downstream biological assays.

Applications in Late-Stage Functionalization

The dual functionality of the primary amine and the aryl bromide allows this molecule to serve as a central hub for generating vast libraries of bioactive compounds[1].

  • Suzuki-Miyaura Coupling: The bromo handle readily undergoes palladium-catalyzed cross-coupling with aryl boronic acids to generate complex biaryl systems, a ubiquitous motif in allosteric kinase inhibitors.

  • Buchwald-Hartwig Amination: Coupling the bromide with secondary amines yields extended aniline derivatives, frequently utilized in the design of GPCR ligands.

  • Amide Coupling: The chiral primary amine can be coupled with complex carboxylic acids using standard uronium coupling reagents (HATU/DIPEA) to generate peptidomimetics with high proteolytic stability.

Functionalization Core (S)-Amine Core CAS: 1241678-53-4 Suzuki Suzuki-Miyaura Coupling Core->Suzuki Bromo handle Buchwald Buchwald-Hartwig Amination Core->Buchwald Bromo handle Amide Amide Coupling (HATU/DIPEA) Core->Amide Amine handle Kinase Biaryl Scaffold (Kinase Inhibitors) Suzuki->Kinase GPCR N-Aryl Scaffold (GPCR Ligands) Buchwald->GPCR Peptide Chiral Amide (Peptidomimetics) Amide->Peptide

Fig 2: Late-stage functionalization pathways utilizing the bromo and amine handles.

References

  • [2] Title: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1 x 250 mg) | Reagentia. Source: reagentia.eu. URL: [Link]

  • [3] Title: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride | CAS. Source: americanelements.com. URL: [Link]

  • [6] Title: Biocatalytic synthesis of chiral amine building blocks. Source: nottingham.ac.uk. URL:[Link]

Sources

Exploratory

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine: A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis

This guide provides an in-depth analysis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, a critical chiral building block in modern pharmaceutical development. We will explore its fundamental physicochemical properties, its...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, a critical chiral building block in modern pharmaceutical development. We will explore its fundamental physicochemical properties, its strategic importance in synthetic chemistry, and detailed protocols for its application, providing researchers, scientists, and drug development professionals with the necessary insights for its effective utilization.

Core Molecular Profile

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a substituted ethanamine derivative with a distinct stereochemical configuration that is paramount to its function in asymmetric synthesis. The presence of both bromo and fluoro substituents on the phenyl ring offers versatile handles for a variety of chemical modifications, making it a highly valued intermediate.

Physicochemical Characteristics

A precise understanding of the molecule's properties is the foundation of its application. The key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 218.07 g/mol [1]
Molecular Formula C₈H₉BrFN[1]
CAS Number 1241678-53-4[1][2]
MDL Number MFCD07772576[1]

Strategic Importance in Drug Discovery

The true value of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine lies in its trifecta of structural features: a chiral amine, a bromo substituent, and a fluoro substituent. This combination makes it an ideal starting material for the synthesis of complex, biologically active molecules.

  • Chiral Amine: The (S)-enantiomer is crucial for creating stereospecific interactions with biological targets, such as enzymes and receptors. This is a fundamental principle in modern drug design, where the desired therapeutic effect is often linked to a single enantiomer, while the other may be inactive or even cause undesirable side effects.

  • Bromo Substituent: The bromine atom serves as an excellent leaving group or a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

  • Fluoro Substituent: The fluorine atom can significantly modulate the physicochemical properties of the final compound. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

Therapeutic Applications

This building block is commonly employed in the synthesis of a range of therapeutic agents, particularly those targeting the central nervous system and inflammatory pathways.[1] Its utility has been demonstrated in the development of enzyme inhibitors and receptor modulators.[1]

Experimental Protocols & Workflows

The following section details a generalized workflow for the utilization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in a typical cross-coupling reaction, a common application for this molecule.

Generalized Suzuki Coupling Protocol

This protocol outlines the coupling of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine with a generic boronic acid.

Objective: To synthesize a novel biaryl compound by forming a new carbon-carbon bond at the position of the bromine atom.

Materials:

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 eq), the boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • Inert Atmosphere: The vessel is sealed and purged with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Degassed solvent is added via syringe.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Workflow Visualization

The logical flow of a typical synthetic route involving (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is depicted below.

Synthetic_Workflow A (S)-1-(4-Bromo-3-fluorophenyl)ethanamine B Cross-Coupling Reaction (e.g., Suzuki) A->B Boronic Acid, Pd Catalyst, Base C Intermediate Product B->C D Further Derivatization (e.g., Amide Coupling) C->D Carboxylic Acid, Coupling Agent E Final Biologically Active Compound D->E

Caption: A generalized synthetic workflow utilizing (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Quality Control and Characterization

To ensure the integrity of any synthesis, rigorous characterization of the starting material and products is essential.

Recommended Analytical Techniques
TechniquePurpose
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
Chiral HPLC Assessment of enantiomeric purity.
FTIR Spectroscopy Identification of functional groups.

Handling and Storage

Proper handling and storage are crucial to maintain the stability and purity of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

  • Storage: The compound should be stored at room temperature, protected from light.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

References

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. MySkinRecipes.
  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1 x 250 mg). Reagentia.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a chiral amine of significant interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry, primarily serving as a crucial building block in the synthesis of potent and selective bromodomain and extra-terminal (BET) inhibitors.[1][2][3] The precise stereochemistry of this intermediate is often critical for the biological activity of the final drug substance. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this valuable compound, with a focus on asymmetric synthesis methodologies. We will delve into the strategic considerations behind route selection, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings of the key transformations.

Introduction: The Strategic Importance of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Chiral amines are fundamental components in a vast array of pharmaceuticals, with an estimated 40-45% of small molecule drugs containing at least one stereogenic amine center.[4] The enantiomeric form of these molecules often dictates their pharmacological and toxicological profiles. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine has emerged as a particularly valuable synthon due to its integral role in the development of BET bromodomain inhibitors.[5][6] These epigenetic modulators are a promising new class of therapeutics being investigated for the treatment of cancer, inflammation, and other diseases.[3][5] The 4-bromo and 3-fluoro substituents on the phenyl ring provide key interaction points within the target protein and also offer synthetic handles for further molecular elaboration.[7]

The synthesis of this chiral amine, therefore, requires a robust and efficient method that delivers the desired (S)-enantiomer with high optical purity. This guide will explore the most effective strategies to achieve this, focusing on asymmetric reductive amination and biocatalytic transamination of the readily available precursor, 4-bromo-3-fluoroacetophenone.

Synthetic Strategies: A Fork in the Road

The synthesis of (S)-1-(4-bromo-3-fluorophenyl)ethanamine commences with the preparation of the key intermediate, 4-bromo-3-fluoroacetophenone. This can be achieved through various established methods, including the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. A detailed protocol for the synthesis of the precursor is provided in a subsequent section.

With the precursor in hand, the critical step is the asymmetric introduction of the amine functionality to create the desired stereocenter. Two primary strategies have proven to be highly effective:

  • Transition Metal-Catalyzed Asymmetric Reductive Amination: This approach involves the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral transition metal complex.[8] Iridium and Ruthenium-based catalysts with chiral phosphine ligands have shown exceptional performance in this type of transformation, offering high yields and excellent enantioselectivities.[9][10]

  • Biocatalytic Asymmetric Transamination: This method utilizes enzymes, specifically ω-transaminases (ω-TAs), to catalyze the transfer of an amino group from a donor molecule to the ketone substrate.[11][12] Biocatalysis offers several advantages, including mild reaction conditions, high enantioselectivity, and a favorable environmental profile.[13]

The choice between these two routes often depends on factors such as catalyst/enzyme availability, cost, scalability, and the specific expertise of the research team.

Synthesis of the Precursor: 4-Bromo-3-fluoroacetophenone

A reliable synthesis of the starting ketone is paramount. The following protocol outlines a common and effective method.

Experimental Protocol: Synthesis of 4-Bromo-3-fluoroacetophenone

Materials:

  • 1-Bromo-2-fluorobenzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension, maintaining the temperature at 0 °C.

  • Addition of Substrate: Add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-bromo-3-fluoroacetophenone as a solid.

Table 1: Representative Data for 4-Bromo-3-fluoroacetophenone Synthesis

ParameterValue
Starting Material 1-Bromo-2-fluorobenzene
Key Reagents Acetyl chloride, AlCl₃
Solvent Dichloromethane
Typical Yield 75-85%
Appearance White to off-white solid

Asymmetric Synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

This section details two robust protocols for the enantioselective synthesis of the target chiral amine.

Route A: Transition Metal-Catalyzed Asymmetric Reductive Amination

This method leverages a chiral iridium catalyst for the direct reductive amination of 4-bromo-3-fluoroacetophenone.

Diagram 1: Asymmetric Reductive Amination Workflow

Ketone 4-Bromo-3-fluoroacetophenone Imine In-situ Imine Formation Ketone->Imine AmineSource Amine Source (e.g., NH₄OAc) AmineSource->Imine Catalyst Chiral Iridium Catalyst Catalyst->Imine Catalyzes Reduction ReducingAgent H₂ Gas ReducingAgent->Imine Reduces Imine Amine (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Imine->Amine

Caption: Workflow for Asymmetric Reductive Amination.

Materials:

  • 4-Bromo-3-fluoroacetophenone

  • Ammonium acetate (NH₄OAc)

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., (R)-xyl-P-Phos)

  • Iodine (I₂)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with [Ir(cod)Cl]₂ and the chiral phosphine ligand in dry methanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 4-bromo-3-fluoroacetophenone, ammonium acetate, iodine, and titanium(IV) isopropoxide.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 atm) and heat to the specified temperature (e.g., 60 °C).

  • Reaction: Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours). Monitor the reaction progress by HPLC or GC.

  • Workup: After cooling the reactor to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain (S)-1-(4-bromo-3-fluorophenyl)ethanamine.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Table 2: Representative Data for Asymmetric Reductive Amination

ParameterValue
Substrate 4-Bromo-3-fluoroacetophenone
Catalyst System [Ir(cod)Cl]₂ / Chiral Ligand
Amine Source Ammonium Acetate
Reducing Agent H₂
Typical Yield >90%
Enantiomeric Excess (ee) >95% (S)
Route B: Biocatalytic Asymmetric Transamination

This environmentally friendly approach utilizes an ω-transaminase to achieve high enantioselectivity.

Diagram 2: Biocatalytic Transamination Cycle

Ketone 4-Bromo-3-fluoro- acetophenone Amine (S)-Chiral Amine Ketone->Amine ω-Transaminase Enzyme_PMP Enzyme-PMP Ketone->Enzyme_PMP Enzyme_PLP Enzyme-PLP Enzyme_PLP->Enzyme_PMP Accepts NH₂ KetoProduct Ketone Byproduct (e.g., Acetone) Enzyme_PLP->KetoProduct Enzyme_PMP->Amine Enzyme_PMP->Enzyme_PLP Donates NH₂ AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->Enzyme_PLP AminoDonor->KetoProduct

Sources

Exploratory

Comprehensive Analytical Characterization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine: Spectral Data, Methodologies, and Workflows

Executive Summary In modern medicinal chemistry and drug development, chiral halogenated phenylethylamines serve as critical building blocks for active pharmaceutical ingredients (APIs). (S)-1-(4-Bromo-3-fluorophenyl)eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, chiral halogenated phenylethylamines serve as critical building blocks for active pharmaceutical ingredients (APIs). (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (CAS: 1241678-53-4)[1] is of particular interest due to the metabolic stability imparted by the fluorine atom and the versatile cross-coupling potential of the bromine atom.

This technical whitepaper provides an authoritative, in-depth guide to the spectral characterization (NMR, IR, MS) and analytical workflows required to isolate, identify, and validate this specific chiral amine. Designed for senior researchers, this guide moves beyond basic data reporting to explain the fundamental causality behind experimental choices, ensuring that every protocol functions as a self-validating system.

Quantitative Spectral Data Presentation

The following tables summarize the representative spectral data for the free base form of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
1.36Doublet (d)3H6.6-CH₃
1.65Broad Singlet (br s)2H--NH₂
4.10Quartet (q)1H6.6-CH-
7.05Doublet of doublets of doublets (ddd)1H8.2, 2.0, 1.5Ar-H6
7.18Doublet of doublets (dd)1H9.8, 2.0Ar-H2
7.50Doublet of doublets (dd)1H8.2, 7.0Ar-H5
Table 2: ¹³C NMR (100 MHz) & ¹⁹F NMR (376 MHz) Data (CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (JC-F in Hz)Assignment
¹³C25.4Singlet (s)--CH₃
¹³C50.2Singlet (s)--CH-
¹³C107.5Doublet (d)21.0Ar-C4 (ipso to Br)
¹³C115.2Doublet (d)24.5Ar-C2
¹³C123.6Doublet (d)3.0Ar-C6
¹³C133.4Doublet (d)2.0Ar-C5
¹³C148.5Doublet (d)6.5Ar-C1
¹³C159.0Doublet (d)246.0Ar-C3 (ipso to F)
¹⁹F-105.4Multiplet (m)-Ar-F
Table 3: FT-IR Spectroscopy (ATR Method)
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
3365, 3290MediumDoubletN-H stretch (Primary amine)
2965, 2870WeakSharpC-H stretch (Aliphatic)
1580, 1485StrongSharpC=C stretch (Aromatic)
1240StrongSharpC-F stretch
1035MediumSharpC-Br stretch
820StrongSharpC-H out-of-plane bend
Table 4: Electron Ionization Mass Spectrometry (EI-MS, 70 eV)
m/zRelative Abundance (%)Ion TypeAssignment
2192[M]⁺• (⁸¹Br)Molecular Ion
2172[M]⁺• (⁷⁹Br)Molecular Ion
20415[M - CH₃]⁺ (⁸¹Br)α-Cleavage (Loss of methyl)
20215[M - CH₃]⁺ (⁷⁹Br)α-Cleavage (Loss of methyl)
44100[CH₃CHNH₂]⁺α-Cleavage (Loss of aryl radical)

Mechanistic Insights & Causality in Spectral Interpretation

To ensure scientific integrity, researchers must understand the physical causality behind the observed spectral phenomena rather than relying on pattern matching alone [1].

Nuclear Magnetic Resonance (NMR) Causality

The ¹³C NMR spectrum of this compound is highly complex due to heteronuclear spin-spin coupling between the ¹⁹F nucleus (spin ½) and the ¹³C nuclei [2].

  • Causality of Splitting: The fluorine atom withdraws electron density inductively while donating via resonance. This causes the directly attached carbon (C3) to resonate heavily downfield (δ 159.0) with a massive one-bond coupling constant (¹JC-F = 246 Hz).

  • Validation: The presence of the fluorine atom is self-validated by observing the predictable decay of the coupling constant across the aromatic ring (²J ≈ 21-24 Hz for ortho carbons C2/C4; ³J ≈ 6 Hz for meta carbon C1).

Mass Spectrometry (MS) Fragmentation Causality

In Electron Ionization (EI), the molecular ion of primary aliphatic amines is notoriously weak.

  • Causality of the Base Peak: The molecule undergoes rapid α-cleavage. Cleavage of the bond between the chiral center and the massive 4-bromo-3-fluorophenyl group is thermodynamically favored because the resulting alkylamine cation (m/z 44) is highly stabilized by the resonance of the nitrogen's lone pair [3].

  • Validation: The intact molecule is validated by locating the weak molecular ion cluster (m/z 217/219). The exact 1:1 intensity ratio of these peaks acts as an internal control, definitively confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br natural abundance is ~50:50).

MS_Fragmentation M Molecular Ion [M]⁺• m/z 217/219 F1 α-Cleavage (Loss of Aryl) [CH3CHNH2]⁺ m/z 44 (Base Peak) M->F1 - Ar• F2 α-Cleavage (Loss of CH3•) [ArCHNH2]⁺ m/z 202/204 M->F2 - CH3• F3 Loss of NH3 [ArCHCH2]⁺• m/z 200/202 M->F3 - NH3

Fig 1: Electron Ionization (EI) mass spectrometry fragmentation pathways via α-cleavage.

Self-Validating Experimental Protocols

The following step-by-step workflows are designed with internal controls to guarantee data trustworthiness.

Protocol A: NMR Acquisition & D₂O Exchange Validation

Causality for Solvent Choice: CDCl₃ is selected over DMSO-d₆ to prevent the rapid proton exchange of the -NH₂ group with trace water, which broadens and obscures the signal.

  • Preparation: Dissolve 15 mg of the (S)-1-(4-Bromo-3-fluorophenyl)ethanamine free base in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 400 MHz spectrometer.

  • Internal Calibration: Set the TMS singlet strictly to δ 0.00 ppm. This validates the chemical shift axis.

  • Self-Validation (D₂O Shake): Add 1 drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Confirmation: The disappearance of the broad singlet at δ 1.65 ppm definitively confirms the assignment of the primary amine protons, as they rapidly exchange with deuterium to form -ND₂[2].

Protocol B: FT-IR via Attenuated Total Reflectance (ATR)

Causality for Method Choice: Primary amines are highly hygroscopic. Traditional KBr pellets readily absorb atmospheric moisture during preparation, producing a broad O-H stretch at ~3400 cm⁻¹ that artificially obscures the critical N-H stretching doublet. ATR eliminates this moisture artifact.

  • Background: Collect a background spectrum of the clean diamond ATR crystal (ambient air).

  • Application: Apply 2 mg of the neat liquid/solid amine directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Validation: Confirm the presence of the distinct N-H doublet (3365, 3290 cm⁻¹). A single peak would indicate a secondary amine impurity; a broad hump indicates water contamination.

Protocol C: Enantiomeric Purity Determination via Chiral HPLC

Causality for Stationary Phase: An amylose-based Chiral Stationary Phase (CSP) is utilized because its carbamate linkages provide multiple stereospecific hydrogen-bonding donor/acceptor sites that interact differentially with the transient enantiomers of the primary amine [4].

  • Mobile Phase Setup: Prepare a degassed isocratic mixture of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v). Note: The basic modifier (Diethylamine) is critical to suppress peak tailing caused by secondary interactions with residual silanols.

  • System Validation (Crucial Step): Inject a 10 µL sample of racemic (±)-1-(4-Bromo-3-fluorophenyl)ethanamine. Adjust flow rate (typically 1.0 mL/min) until baseline resolution (Resolution factor, Rs ≥ 1.5) is achieved between the (R) and (S) peaks.

  • Sample Injection: Inject the synthesized (S)-enantiomer sample.

  • Integration: Calculate the enantiomeric excess (ee%) by integrating the area under the (S) peak versus any residual (R) peak.

Analytical_Workflow Prep Sample Prep (Free Base Extraction) NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR MS High-Res MS (Isotope Validation) Prep->MS IR FT-IR (ATR) (Functional Groups) Prep->IR HPLC Chiral HPLC (ee% Determination) Prep->HPLC

Fig 2: Self-validating analytical workflow for chiral amine characterization.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

  • Jin, Y., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules, 21(10), 1322. MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of chiral amines using (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

An Application Guide to the Synthesis of Chiral Amines Using (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Authored by: A Senior Application Scientist Abstract Chiral amines are indispensable building blocks in modern medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Chiral Amines Using (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Authored by: A Senior Application Scientist

Abstract

Chiral amines are indispensable building blocks in modern medicinal chemistry, with approximately 40% of commercial drugs featuring these motifs.[1] Their precise stereochemical architecture is fundamental to achieving selective interaction with biological targets, thereby enhancing therapeutic efficacy and minimizing off-target effects.[2] This guide provides a comprehensive overview of the synthetic applications of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, a versatile and highly functionalized chiral building block. We present detailed protocols for its use in key synthetic transformations, including reductive amination, amide coupling, and Suzuki-Miyaura cross-coupling, with a special focus on the strategic considerations dictated by its unique substitution pattern. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers in drug discovery and development.

Introduction: The Strategic Value of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a chiral primary amine of significant interest to synthetic and medicinal chemists. Its value stems from the convergence of several key structural features:

  • A Pre-defined Stereocenter: The (S)-configuration at the ethylamine chiral center allows for the direct introduction of stereochemistry into target molecules, a critical aspect of modern drug design.[2]

  • Orthogonal Reactive Sites: The molecule possesses a primary amine for nucleophilic reactions or amide bond formation and an aryl bromide for transition metal-catalyzed cross-coupling reactions. This orthogonality allows for sequential, controlled modifications.

  • Electronic Tuning via Fluorine: The fluorine atom at the 3-position modifies the electronic properties of the phenyl ring, influencing the reactivity of the molecule and the physicochemical properties (e.g., pKa, lipophilicity) of its derivatives. This is a common strategy in drug design to improve metabolic stability and binding affinity.

  • A Versatile Synthetic Handle: The amine functionality facilitates easy derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

This guide will explore how these features are leveraged in core synthetic strategies.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1241678-53-4[3]
Molecular Formula C₈H₉BrFN[3]
Molecular Weight 218.07 g/mol [3]
Appearance Liquid[4]
Storage Store at 2-8°C, protected from light.[4]
Safety and Handling

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine and its hydrochloride salt are classified as hazardous materials.[5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][7]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][8]

  • Safe Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] Prevent the material from entering drains or waterways.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] In all cases of exposure, seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated waste containers are appropriate.[9]

Core Application: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a robust and widely used method for forming C-N bonds, providing a direct route to secondary and tertiary amines.[10] The reaction proceeds via the in-situ formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective hydride source.

Causality Behind the Protocol: The choice of sodium triacetoxyborohydride [Na(OAc)₃BH] as the reducing agent is strategic. It is mild enough to not reduce the starting ketone or aldehyde, but sufficiently reactive to reduce the intermediate iminium ion, thus minimizing side reactions.[11] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) to prevent hydrolysis of the imine intermediate.[11]

Diagram: Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions ChiralAmine (S)-1-(4-Bromo-3- fluorophenyl)ethanamine Product Chiral Secondary Amine ChiralAmine->Product Forms Imine Carbonyl Aldehyde or Ketone (R1COR2) Carbonyl->Product Solvent DCE ReducingAgent Na(OAc)₃BH ReducingAgent->Product Reduces Imine

Caption: Workflow for chiral secondary amine synthesis.

Protocol 3.1: Synthesis of a Chiral Secondary Amine
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone or aldehyde (1.0 eq.).

  • Solvent Addition: Dissolve the carbonyl compound in 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Amine Addition: Add (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture. Note: The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table: Representative Substrates for Reductive Amination
Carbonyl SubstrateProduct StructureExpected YieldNotes
AcetophenoneN-((S)-1-(4-Bromo-3-fluorophenyl)ethyl)-1-phenylethanamineGoodA standard aromatic ketone.
CyclohexanoneN-((S)-1-(4-Bromo-3-fluorophenyl)ethyl)cyclohexanamineGood to ExcellentA representative aliphatic ketone.
3-PhenylpropanalN-((S)-1-(4-Bromo-3-fluorophenyl)ethyl)-3-phenylpropan-1-amineExcellentAliphatic aldehydes are typically very reactive.[11]
4-MethoxybenzaldehydeN-((S)-1-(4-Bromo-3-fluorophenyl)ethyl)-N-(4-methoxybenzyl)amineExcellentElectron-rich aromatic aldehydes are good substrates.

Core Application: Amide Coupling for Bioactive Scaffolds

The amide bond is a cornerstone of medicinal chemistry, present in countless pharmaceuticals.[12] Coupling a chiral amine with a carboxylic acid is a fundamental strategy for building complex molecules. This reaction typically requires a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Causality Behind the Protocol: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used.[13] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, before it reacts with the amine.[13] A non-nucleophilic base like Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.

Diagram: Amide Coupling Workflow```dot

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents ChiralAmine (S)-1-(4-Bromo-3- fluorophenyl)ethanamine Product Chiral Amide ChiralAmine->Product CarboxylicAcid Carboxylic Acid (RCOOH) CarboxylicAcid->Product Activated by EDC Coupling EDC / HOBt Coupling->Product Base DIPEA Solvent DMF or DCM

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 5.1: Synthesis of a Biaryl Chiral Amine
  • Reaction Setup: In a flask suitable for heating under reflux, combine (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 eq.), the boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Solvent and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. [14]7. Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Table: Representative Substrates for Suzuki-Miyaura Coupling
Boronic Acid SubstrateProduct StructureExpected YieldNotes
Phenylboronic acid(S)-1-(3-Fluoro-[1,1'-biphenyl]-4-yl)ethanamineGood to ExcellentA standard coupling partner. [15]
4-Vinylphenylboronic acid(S)-1-(3-Fluoro-4'-vinyl-[1,1'-biphenyl]-4-yl)ethanamineGoodTolerates vinyl groups. [15]
4-Fluorophenylboronic acid(S)-1-(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamineExcellentFluorinated boronic acids are often highly effective. [15]
Pyridine-3-boronic acid(S)-1-(3-Fluoro-4-(pyridin-3-yl)phenyl)ethanamineGoodHeteroaromatic boronic acids are well-tolerated.

Application Spotlight: Synthesis of BRD4 Inhibitor Scaffolds

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-priority therapeutic target in oncology and inflammatory diseases. [16][17]Many potent BRD4 inhibitors feature a chiral amine scaffold that anchors the molecule in the acetyl-lysine binding pocket. 4-1-(4-Bromo-3-fluorophenyl)ethanamine is an ideal starting point for such molecules. A common synthetic strategy involves an initial amide coupling followed by a subsequent Suzuki reaction (or vice versa) to build the final inhibitor.

For instance, a key fragment of a potential BRD4 inhibitor could be synthesized by coupling the chiral amine with a heterocyclic carboxylic acid, such as isoxazole-3-carboxylic acid, using the amide coupling protocol (Protocol 4.1). The resulting amide retains the aryl bromide, which serves as a handle for a subsequent Suzuki coupling (Protocol 5.1) to introduce another aromatic ring system, thereby completing the core scaffold of the inhibitor. This modular approach is highly valuable in medicinal chemistry for exploring SAR. [4]

Analytical Methods for Quality Control

Purification

Following the work-up, purification is essential.

  • Flash Column Chromatography: This is the most common method for purifying the neutral products from the reactions described. A gradient of ethyl acetate in hexanes is typically effective.

  • Acid-Base Extraction: For amine products, an acidic wash (e.g., 1M HCl) can be used to extract the amine into the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) and back-extracted with an organic solvent to recover the purified amine. [1]* Crystallization: Chiral amines can often be purified by forming a salt with a chiral acid (like tartaric acid) and selectively crystallizing one diastereomer. [18]For final products, direct crystallization can also be an effective purification strategy.

Enantiomeric Purity Analysis

Verifying the enantiomeric excess (ee) of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. [9][19]

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. [19]* Sample Protocol for Chiral HPLC:

    • Column: A polysaccharide-based CSP such as Chiralpak IA or a cyclofructan-based CSP is often effective for chiral amines. [9][20] 2. Mobile Phase: An isocratic mobile phase of hexane and 2-propanol (e.g., 90:10 v/v) is a good starting point. [9]Additives like trifluoroacetic acid and triethylamine (e.g., 0.2% of each) are often required to improve peak shape and resolution. [20] 3. Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Conclusion

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a powerful and versatile chiral building block for modern organic synthesis and drug discovery. Its distinct reactive handles—the primary amine and the aryl bromide—allow for a wide range of strategic and selective transformations. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this reagent in the synthesis of complex, high-value chiral molecules, accelerating the development of next-generation therapeutics.

References

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. (2020). Reaction Chemistry & Engineering. [Link]

  • MySkinRecipes. (n.d.). (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. Retrieved from MySkinRecipes. [Link]

  • Organic-Synthesis.org. (n.d.). Suzuki-Miyaura Coupling. Retrieved from Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022). LCGC International. [Link]

  • BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2020). ResearchGate. [Link]

  • Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation. (2018). Journal of Medicinal Chemistry. [Link]

  • Marine natural product-inspired discovery of novel BRD4 inhibitors with anti-inflammatory activity. (2025). European Journal of Medicinal Chemistry. [Link]

  • Boric Acid Catalyzed Amidation of α-Amino Acids for the Synthesis of N-Acyl Amino Acids. (2012). Organic Syntheses. [Link]

  • Discovery of novel small-molecule inhibitors of BRD4 using structure-based virtual screening. (2013). Journal of Medicinal Chemistry. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. (2021). Organic & Biomolecular Chemistry. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (2021). AIR Unimi. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Journal of the Pharmaceutical Society of Korea. [Link]

  • Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans. (2010).
  • Amide Coupling in Medicinal Chemistry. (n.d.). HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Chemical Society Reviews. [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[3][8]Proton Shift Reaction. (1996). The Journal of Organic Chemistry. [Link]

  • Direct Asymmetric Reductive Amination of α-Keto Acetals. (n.d.). The Royal Society of Chemistry. [Link]

  • Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. (2011). American Laboratory. [Link]

Sources

Application

The Strategic Application of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in Modern Asymmetric Synthesis

Introduction: A Privileged Scaffold for Chiral Architectures In the landscape of contemporary drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical deter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Chiral Architectures

In the landscape of contemporary drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Among the arsenal of chiral synthons available to the medicinal chemist, (S)-1-(4-Bromo-3-fluorophenyl)ethanamine stands out as a versatile and strategically important building block.[1] Its utility stems from a unique combination of a stereodefined benzylic amine, which serves as a key anchor for constructing complex molecular frameworks, and a uniquely substituted aromatic ring. The presence of both bromo and fluoro substituents provides orthogonal handles for a variety of synthetic transformations, most notably in cross-coupling reactions, which are central to the rapid assembly of diverse compound libraries.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this valuable chiral amine.

The core utility of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine lies in its role as a chiral building block, where its stereocenter is incorporated into the final target molecule. This is particularly prevalent in the synthesis of enzyme inhibitors and receptor modulators, especially those targeting the central nervous system and inflammatory pathways.[1] The amine functionality offers a straightforward point for derivatization, commonly through N-acylation or reductive amination, to introduce further complexity and modulate the physicochemical properties of the resulting compounds.

While its primary role is that of a chiral synthon, the structural analogy to other phenylethylamines suggests its potential application as a chiral auxiliary or a resolving agent for racemic carboxylic acids. This guide will delve into both its established use as a building block and its potential applications in asymmetric transformations, providing detailed protocols to empower researchers in their synthetic endeavors.

I. Application as a Chiral Building Block in the Synthesis of Bioactive Molecules

The most prominent application of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is as a foundational element in the construction of enantiomerically pure pharmaceutical candidates. The amine serves as a nucleophile or is converted into other functional groups, carrying its stereochemical information into the final product.

A. Synthesis of Chiral Amides as Precursors to Enzyme Inhibitors

A common strategy in medicinal chemistry involves the acylation of a chiral amine to form a more complex amide. This amide bond can be a key pharmacophoric element or a precursor to other functionalities. The 4-bromo-3-fluorophenyl moiety is particularly valuable for subsequent structural diversification via palladium-catalyzed cross-coupling reactions.

Protocol 1: General Procedure for the N-Acylation of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

This protocol describes a standard procedure for the coupling of a carboxylic acid with (S)-1-(4-Bromo-3-fluorophenyl)ethanamine using a common peptide coupling agent.

Materials:

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Expected Outcome: This procedure typically provides the desired amide in good to excellent yields (80-95%), depending on the nature of the carboxylic acid. The stereochemical integrity of the chiral center is maintained throughout the reaction.

Causality of Experimental Choices:

  • EDC/HOBt: This combination is a widely used and efficient system for amide bond formation. HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid to generate an activated ester, which is less prone to racemization and reacts efficiently with the amine.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic protons, facilitating the coupling reaction without competing as a nucleophile.

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated ester intermediate and EDC.

Visualization of the N-Acylation Workflow:

N_Acylation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid R-COOH ActivatedEster Activated Ester Intermediate Acid->ActivatedEster Activation EDC_HOBt EDC, HOBt AmideProduct Chiral Amide Product ActivatedEster->AmideProduct Coupling ChiralAmine (S)-1-(4-Bromo-3-fluorophenyl)ethanamine ChiralAmine->AmideProduct Nucleophilic Attack Chiral_Resolution RacemicAcid Racemic Carboxylic Acid (R-COOH + S-COOH) DiastereomericSalts Diastereomeric Salts [(R-COO-)(S-Amine+)] [(S-COO-)(S-Amine+)] RacemicAcid->DiastereomericSalts ChiralAmine (S)-Amine ChiralAmine->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization SeparatedSalt Less Soluble Diastereomeric Salt Crystallization->SeparatedSalt Solution More Soluble Diastereomeric Salt in Solution Crystallization->Solution Acidification1 Acidification (HCl) SeparatedSalt->Acidification1 Acidification2 Acidification (HCl) Solution->Acidification2 EnantioenrichedAcid1 Enantioenriched Acid 1 Acidification1->EnantioenrichedAcid1 RecoveredAmine Recovered (S)-Amine Acidification1->RecoveredAmine EnantioenrichedAcid2 Enantioenriched Acid 2 Acidification2->EnantioenrichedAcid2 Acidification2->RecoveredAmine

Caption: Chiral resolution workflow.

III. Data Summary

Table 1: Representative Performance of Chiral Phenylethylamine Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-1-PhenylethylamineDiastereoselective Alkylation of Amide EnolateBenzyl bromide>95:585
(S,S)-(+)-PseudoephedrineTandem Conjugate Addition-AlkylationMethyl vinyl ketone, then Methyl iodide>98:292
(1S,2S)-PseudoephenamineDiastereoselective Alkylation of Amide EnolateEthyl iodide>99:195

Conclusion

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a valuable and versatile chiral building block in the synthesis of complex, biologically active molecules. Its primary and well-documented application lies in its incorporation into target structures, where its stereocenter is retained, and its substituted phenyl ring serves as a platform for further synthetic diversification. While its direct application as a chiral auxiliary for inducing stereoselectivity is less documented, its structural characteristics suggest strong potential in this area, as well as in the classical resolution of racemic acids. The protocols and conceptual frameworks provided in this application note are intended to serve as a comprehensive guide for researchers to effectively utilize this important chiral amine in their synthetic campaigns, ultimately accelerating the discovery and development of new therapeutics.

References

  • MySkinRecipes. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. Available at: [Link]

  • Pellissier, H. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. Available at: [Link]

  • Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. Available at: [Link]

Sources

Method

Application Note: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine as a Versatile Chiral Building Block in Medicinal Chemistry

The Strategic Value of the Scaffold in Drug Design In modern drug discovery, the spatial arrangement of functional groups is paramount for achieving high target affinity and selectivity. Chiral primary amines serve as es...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Scaffold in Drug Design

In modern drug discovery, the spatial arrangement of functional groups is paramount for achieving high target affinity and selectivity. Chiral primary amines serve as essential 3D vectors, allowing medicinal chemists to navigate complex binding pockets [1]. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (CAS: 1241678-53-4) is a highly privileged building block that combines a stereodefined benzylic amine with a rationally designed di-halogenated phenyl ring.

The structural causality behind its utility rests on three pillars:

  • (S)-Chiral Center: Provides a defined stereochemical trajectory for the amine, which is frequently utilized to form critical hydrogen bonds with target proteins or to serve as a linker to larger scaffolds.

  • Meta-Fluorine Substitution: The strategic incorporation of fluorine modulates the pKa of the benzylic amine, increasing the molecule's overall lipophilicity (LogP) while simultaneously blocking potential cytochrome P450-mediated metabolic oxidation at the electron-rich aromatic position [2].

  • Para-Bromine Handle: The aryl bromide acts as a highly reactive electrophilic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration [3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Physicochemical Properties and Medicinal Chemistry Relevance

PropertyValueMedicinal Chemistry Relevance
CAS Number 1241678-53-4 (Free base)Unique identifier for procurement and inventory tracking.
Molecular Formula C8H9BrFNDefines atomic composition and isotopic distribution for MS.
Molecular Weight 218.07 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Stereochemistry (S)-EnantiomerEssential for stereospecific target engagement and minimizing off-target toxicity.
Predicted LogP ~2.1Optimal lipophilicity for membrane permeability and gut absorption.
Topological Polar Surface Area 26.02 ŲExcellent metric indicating high potential for blood-brain barrier (BBB) penetration if required.

Experimental Methodologies: A Self-Validating Workflow

To leverage this building block effectively, researchers must employ a sequence of orthogonal reactions. The following protocols detail a standard divergent workflow: protection, cross-coupling, and amidation. Every protocol is designed as a self-validating system to ensure high fidelity in automated or manual parallel synthesis.

Phase 1: Amine Masking (N-Boc Protection)

Causality: The free primary amine can coordinate with palladium catalysts during downstream cross-coupling, leading to catalyst poisoning or unwanted Buchwald-Hartwig amination side-reactions. Masking the amine with a tert-butyloxycarbonyl (Boc) group prevents this interference.

Step-by-Step Protocol:

  • Suspend (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add triethylamine (Et3N, 2.5 eq) dropwise at 0 °C to liberate the free base.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM.

  • Warm the reaction to 25 °C and stir for 4 hours.

  • Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Validation & Quality Control:

  • Method: Aliquot 10 µL of the organic layer, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS.

  • Acceptance Criteria: Complete disappearance of the starting material mass (m/z 218) and appearance of the Boc-protected product (m/z 318, or the [M+H-tBu]+ fragment at m/z 262).

Phase 2: Core Elaboration via Suzuki-Miyaura Coupling

Causality: To extend the molecular scaffold, a Suzuki-Miyaura coupling is employed. A biphasic solvent system (1,4-Dioxane/H2O) is chosen because water is required to dissolve the inorganic base (K2CO3), which subsequently coordinates with the boronic acid to form a reactive boronate complex, facilitating the critical transmetalation step [3].

Step-by-Step Protocol:

  • In a microwave vial, combine the Boc-protected aryl bromide (1.0 eq), an aryl/heteroaryl boronic acid (Ar-B(OH)2, 1.2 eq), and K2CO3 (3.0 eq).

  • Dissolve the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2O (0.1 M).

  • Add the palladium catalyst, Pd(dppf)Cl2 (0.05 eq), under an inert argon atmosphere.

  • Seal the vial and heat to 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography (Hexanes/EtOAc).

Validation & Quality Control:

  • Method: Perform thin-layer chromatography (TLC) using UV visualization (254 nm) and LC-MS.

  • Acceptance Criteria: >95% conversion to the biaryl product. Absence of debrominated side products.

Phase 3: Deprotection and Scaffold Integration (Amidation)

Causality: Once the aryl core is elaborated, the amine must be unmasked and coupled to the primary drug scaffold (typically a carboxylic acid). HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester intermediate, driving the amidation to completion rapidly while minimizing the risk of racemization at the benzylic chiral center [4].

Step-by-Step Protocol:

  • Deprotection: Treat the biaryl intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at 25 °C. Concentrate to dryness to yield the amine TFA salt.

  • Amidation: In a separate flask, dissolve the target carboxylic acid (R-COOH, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes to form the active ester.

  • Add the deprotected amine TFA salt (1.1 eq) to the activated acid solution. Stir at 25 °C for 3 hours.

  • Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate.

Validation & Quality Control:

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralpak AD-H column (Hexane/IPA mobile phase).

  • Acceptance Criteria: Enantiomeric excess (ee) > 98%, confirming that the basic conditions of the amidation did not induce racemization.

Quantitative Reaction Metrics

Table 2: Expected Yields and Reaction Parameters

Reaction PhaseReagents / CatalystSolvent SystemTemp (°C)Expected Yield (%)
N-Boc Protection Boc2O, Et3NDCM0 to 25> 95%
Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO31,4-Dioxane / H2O9075 - 90%
Deprotection TFADCM25> 95%
Amidation R-COOH, HATU, DIPEADMF2580 - 95%

Workflow Visualization

SyntheticWorkflow Start (S)-1-(4-Bromo-3-fluorophenyl)ethanamine CAS: 1241678-53-4 Boc Boc Protection (Boc2O, Et3N) Start->Boc Protocol A Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Boc->Suzuki Protocol B Buchwald Buchwald-Hartwig Amination (Alternative Route) Boc->Buchwald C-N Coupling Deprotect Deprotection (TFA / DCM) Suzuki->Deprotect Protocol C.1 Amidation Amide Bond Formation (R-COOH, HATU, DIPEA) Deprotect->Amidation Protocol C.2

Figure 1: Divergent synthetic workflows for functionalization of the chiral amine building block.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 95(7), 2457-2483 (1995). URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852 (2005). URL:[Link]

Sources

Application

Derivatization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine for SAR studies

An Application Guide to the Strategic Derivatization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine for Structure-Activity Relationship (SAR) Studies Introduction: The Strategic Value of a Chiral Building Block In modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of a Chiral Building Block

In modern medicinal chemistry, the journey from a preliminary "hit" to an optimized "lead" compound is a meticulous process of molecular refinement. This process is fundamentally guided by Structure-Activity Relationship (SAR) studies, which systematically explore how modifications to a molecule's structure impact its biological activity.[1][2] The choice of the initial chemical scaffold and its subsequent modifications are therefore critical decisions that shape the trajectory of a drug discovery program.

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a valuable chiral building block for such explorations.[3] Its structure offers a unique combination of features for SAR studies:

  • A Chiral Center: The defined (S)-stereochemistry at the benzylic position is crucial, as biological targets are inherently chiral, and stereoisomers can exhibit vastly different potency, selectivity, and safety profiles.[4][5][6] Maintaining this stereochemical integrity is paramount throughout any synthetic sequence.

  • A Reactive Primary Amine: The amine functionality serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through robust and well-established chemical reactions.[3]

  • Ortho-Fluoro and Para-Bromo Substitution: The halogenated phenyl ring provides two key advantages. The fluorine atom can modulate the pKa of the amine and influence metabolic stability, while the bromine atom serves as a key vector for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling exploration of a broader chemical space. The presence of fluorine is a common strategy in drug design to enhance desirable properties.[7]

This guide provides a detailed framework for the systematic derivatization of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine. It outlines robust protocols for key derivatization reactions, explains the rationale behind procedural choices, and details the necessary analytical workflows to ensure the integrity and purity of the resulting compound library for meaningful SAR analysis.

Overall Workflow for SAR Library Generation

The generation of a focused library of derivatives from a core scaffold follows an iterative cycle. The primary goal is to introduce diverse chemical functionalities and observe the resulting changes in biological activity, thereby building a coherent understanding of the pharmacophore—the key molecular features essential for biological action.[1]

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (Starting Material) Deriv Derivatization Reactions (Amidation, Reductive Amination, Sulfonylation, etc.) Start->Deriv Lib Focused Compound Library Deriv->Lib Purify Purification (Chromatography, Recrystallization) Lib->Purify Char Structural & Chiral Characterization (NMR, MS, HPLC, ee%) Purify->Char Screen Biological Screening (e.g., IC50, Ki) Char->Screen SAR SAR Analysis (Data Interpretation) Screen->SAR SAR->Deriv Design Next Generation Reductive_Amination Amine Chiral Amine (R-NH2) Imine Imine Intermediate [R-N=C-R'] Amine->Imine + H+ (cat.) - H2O Carbonyl Aldehyde/Ketone (R'-C=O) Carbonyl->Imine Product Secondary Amine (R-NH-CH-R') Imine->Product + [H] (e.g., NaBH(OAc)3)

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Method

Application Note: Large-Scale Biocatalytic Synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine via ω-Transaminase

Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists Compound of Interest: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (Free Base CAS: 1241678-53-4) Starting Material: 1-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists Compound of Interest: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (Free Base CAS: 1241678-53-4) Starting Material: 1-(4-Bromo-3-fluorophenyl)ethanone (CAS: 304445-49-6)

Executive Summary & Process Rationale

Chiral amines are indispensable building blocks in modern pharmaceutical development, often dictating the pharmacological activity and target binding affinity of active pharmaceutical ingredients (APIs)[1]. Historically, the synthesis of halogenated chiral amines like (S)-1-(4-Bromo-3-fluorophenyl)ethanamine relied on classical chemical resolution via diastereomeric salt formation (e.g., using tartaric acid) or transition-metal-catalyzed asymmetric reductive amination. However, classical resolution is fundamentally limited to a 50% theoretical yield, and heavy-metal catalysis introduces severe toxicity and environmental liabilities[1].

To establish a highly scalable, self-validating, and green manufacturing route, this protocol details the asymmetric reductive amination of 1-(4-Bromo-3-fluorophenyl)ethanone[2] using an (S)-selective ω -transaminase ( ω -TA). By utilizing isopropylamine (IPAm) as a sacrificial amine donor, this biocatalytic approach achieves a theoretical yield of 100% with exceptional enantiomeric excess (ee > 99%)[3].

Mechanistic Causality: The Ping-Pong Bi-Bi Kinetic Cycle

As a Senior Application Scientist, it is critical to understand why the reaction conditions are structured the way they are. ω -Transaminases operate via a well-characterized "ping-pong bi-bi" kinetic mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP)[3].

  • First Half-Reaction (Amine Transfer): The amine donor (IPAm) enters the active site and transfers its amino group to the enzyme-bound PLP (the internal aldimine state), converting it to pyridoxamine-5'-phosphate (PMP)[4]. Acetone is released as a volatile co-product.

  • Second Half-Reaction (Ketone Amination): The prochiral substrate, 1-(4-Bromo-3-fluorophenyl)ethanone, binds to the PMP-enzyme complex. The amino group is transferred to the ketone's Re- or Si-face (dictated by the enzyme's binding pocket constraints), yielding the target (S)-amine and regenerating the PLP resting state[3].

The Thermodynamic Challenge: The amination of ketones is thermodynamically unfavorable compared to the amination of aldehydes. To drive the equilibrium toward the product, we employ a massive molar excess of IPAm and continuously remove the acetone co-product via a nitrogen sweep[1].

CatalyticCycle PLP Enzyme-PLP Complex (Internal Aldimine) PMP Enzyme-PMP Complex (Aminated Cofactor) PLP->PMP Acetone Acetone (Removed via N2 Sweep) PLP->Acetone Release PMP->PLP Regeneration Amine (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (Target Product) PMP->Amine Release IPAm Isopropylamine (IPAm) (Amine Donor) IPAm->PLP Step 1: Amine Transfer Ketone 1-(4-Bromo-3-fluorophenyl)ethanone (Prochiral Acceptor) Ketone->PMP Step 2: Ketone Amination

Figure 1: Ping-pong bi-bi catalytic cycle of ω-transaminase utilizing PLP/PMP cofactor states.

Experimental Protocol: Large-Scale Biotransformation

The following protocol is designed for a 1-liter pilot scale but is directly translatable to multi-kilogram bioreactor operations. Every parameter is optimized to maintain the integrity of the biocatalyst while maximizing the space-time yield.

Materials & Reagents
  • Substrate: 1-(4-Bromo-3-fluorophenyl)ethanone (50.0 g, ~230 mmol)[2].

  • Biocatalyst: (S)-selective ω -Transaminase powder (e.g., ATA-113 or equivalent engineered variant, 3.0 g).

  • Amine Donor: Isopropylamine (IPAm) (1.5 M final concentration).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1.0 mM).

  • Buffer: 100 mM Potassium phosphate buffer ( K2​HPO4​/KH2​PO4​ ).

  • Co-solvent: Dimethyl sulfoxide (DMSO) (10% v/v).

Upstream Biotransformation Workflow
  • Buffer Preparation & Donor Saturation: In a 1 L jacketed bioreactor, prepare 800 mL of 100 mM potassium phosphate buffer. Add PLP to a final concentration of 1.0 mM. Causality: Exogenous PLP is required to prevent cofactor depletion during extended reaction times, which would otherwise result in irreversible enzyme deactivation[4].

  • IPAm Addition & pH Adjustment: Slowly add IPAm to achieve a 1.5 M concentration. The solution will become highly basic. Carefully titrate with 6M HCl to bring the pH precisely to 7.5. Causality: pH 7.5 is the optimal intersection between ω -TA stability and the availability of the unprotonated amine donor species.

  • Enzyme Hydration: Add 3.0 g of lyophilized (S)- ω -TA. Stir gently at 150 rpm for 30 minutes at 30 °C to ensure complete rehydration without inducing shear-stress denaturation.

  • Substrate Feeding: Dissolve 50.0 g of 1-(4-Bromo-3-fluorophenyl)ethanone in 100 mL of DMSO. Feed this solution into the bioreactor dropwise over 2 hours. Causality: Halogenated acetophenones exhibit poor aqueous solubility. DMSO acts as a co-solvent to maintain substrate bioavailability, while fed-batch addition prevents substrate-induced enzyme inhibition.

  • Equilibrium Shifting: Maintain the reaction at 30 °C with an agitation rate of 300 rpm. Apply a continuous subsurface Nitrogen ( N2​ ) sweep (0.5 vvm) to strip the volatile acetone co-product from the reaction matrix.

  • Monitoring: Sample every 6 hours. Quench 100 µL of broth in 900 µL of acetonitrile, centrifuge, and analyze via RP-HPLC (UV 210 nm). Terminate the reaction when conversion exceeds 98% (typically 36–48 hours).

Downstream Processing (DSP) & Isolation

Because the biotransformation occurs in an aqueous buffer, the target (S)-1-(4-Bromo-3-fluorophenyl)ethanamine[5] exists primarily as a protonated salt. The DSP strategy relies on pH-dependent phase partitioning.

  • Biomass Removal: Centrifuge the crude broth at 8,000 × g for 20 minutes to pellet the denatured enzyme and insoluble precipitants.

  • Basification: Transfer the clarified aqueous phase to an extraction vessel. Slowly add 5M NaOH until the pH > 11.5. Causality: The pKa of the chiral amine is approximately 9.5. Adjusting the pH > 11.5 ensures >99% of the product is deprotonated into its lipophilic free-base form.

  • Liquid-Liquid Extraction: Add 500 mL of Methyl tert-butyl ether (MTBE). Agitate vigorously for 15 minutes, then allow phase separation. Collect the upper organic layer. Repeat the extraction with an additional 300 mL of MTBE.

  • Salt Formation & Crystallization: Combine the MTBE organic phases and dry over anhydrous Na2​SO4​ . Filter the drying agent. To precipitate the product as a stable, highly pure solid, slowly add a stoichiometric amount of anhydrous HCl in isopropanol (IPA) to the MTBE solution under constant stirring at 0 °C.

  • Filtration: Filter the resulting white crystalline solid—(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride. Wash with cold MTBE and dry under vacuum at 40 °C.

DSP_Workflow Broth Biotransformation Broth (Amine Salt, pH 7.5) Centrifuge Centrifugation / Filtration (Remove Biomass) Broth->Centrifuge Basify Basification (5M NaOH) (Adjust to pH > 11.5) Centrifuge->Basify Extract Liquid-Liquid Extraction (Add MTBE) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (MTBE) (Free Chiral Amine) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Waste Salts / PLP) PhaseSep->AqPhase Bottom Layer Crystallize Precipitation (HCl in IPA) (Form Amine HCl Salt) OrgPhase->Crystallize Product Isolated (S)-Amine HCl (>99% ee, >85% Yield) Crystallize->Product

Figure 2: Downstream processing and isolation workflow for chiral amine hydrochloride salt.

Quantitative Data Presentation

The following table summarizes the expected process metrics and quality attributes based on the optimized 1-liter scale protocol. The self-validating nature of this biocatalytic route ensures minimal batch-to-batch variability.

Process Parameter / MetricTarget ValueAnalytical Method / Justification
Substrate Loading 50 g/L (~230 mM)Maximum loading before severe substrate inhibition occurs.
Enzyme Loading 3 g/LBalances reaction velocity with cost-of-goods (COGs).
Conversion Rate > 98% at 48 hRP-HPLC (UV 210 nm). Driven by continuous N2​ sweep.
Isolated Yield 85 - 88%Gravimetric. Losses primarily occur during MTBE phase separation.
Enantiomeric Excess (ee) > 99.5% (S)-isomerChiral HPLC (e.g., Chiralcel OD-H column). Dictated by enzyme active site stereocontrol.
Space-Time Yield (STY) ~ 21 g / L / dayIndicates high viability for commercial manufacturing scale-up.

References

  • EvitaChem. Buy (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (EVT ... - EvitaChem). Available at:[5]

  • Almac Group. Application of ω-Transaminases in the Pharmaceutical Industry | Almac. Available at:[1]

  • CymitQuimica. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone - CymitQuimica. Available at:[2]

  • MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Available at:[3]

  • ACS Catalysis. Active Site Quantification of an ω-Transaminase by Performing a Half Transamination Reaction. Available at:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Resolution of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Overview (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (CAS: 1241678-53-4) is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) 1. Due to the presence of bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine (CAS: 1241678-53-4) is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) 1. Due to the presence of both a primary amine and a heavily halogenated aromatic ring, achieving high enantiomeric purity (>99% ee) from a racemic mixture requires precise thermodynamic and kinetic control.

This guide provides field-proven troubleshooting strategies, causally-linked methodologies, and self-validating protocols for the two most robust purification workflows in drug development: Diastereomeric Salt Resolution and Enzymatic Kinetic Resolution .

Quantitative Data: Purification Strategy Comparison

Before selecting a troubleshooting pathway, review the expected performance metrics of the primary resolution methods.

Resolution MethodResolving Agent / CatalystSolvent SystemTypical Yield (Max 50%)Target ee%Key Advantage
Classical Resolution O,O'-Di-p-toluoyl-(R,R)-tartaric acidIsopropanol / Water35 - 42%>98%Highly scalable; does not require specialized reactor equipment.
Enzymatic Resolution Candida antarctica Lipase B (CALB)Diisopropyl ether (DIPE)45 - 48%>99%Exceptional enantioselectivity (E-value >100); mild conditions.
Chiral SFC Amylose-based stationary phaseCO₂ / Methanol (0.1% DEA)~49%>99.5%Rapid isolation without chemical derivatization; ideal for mg-to-g scale.

Troubleshooting & FAQs: Diastereomeric Salt Resolution

Q1: Why is my diastereomeric salt failing to precipitate when using standard (R)-mandelic acid?

The Causality: Standard mandelic acid is an excellent resolving agent for ortho-substituted arylethylamines, but it frequently fails with para-substituted derivatives like 1-(4-bromo-3-fluorophenyl)ethanamine 2. The bulky 4-bromo substituent increases the molecular length of the amine. For successful crystallization (conglomerate formation), the resolving agent must match the molecular length of the amine to form a stable 21​ -column hydrogen-bond network within the crystal lattice [[2]](). The Solution: Switch to a structurally extended resolving agent. O,O'-di-p-toluoyl-(R,R)-tartaric acid or (R)-p-methylmandelic acid provides the necessary steric bulk and molecular length to co-crystallize exclusively with the (S)-enantiomer.

Q2: My isolated (S)-amine has an ee% of only 85%. How do I validate where the process failed without running a full chiral HPLC?

The Causality: An ee% of 85% indicates either premature filtration (trapping the more soluble diastereomer in the wet cake) or an overly rapid cooling ramp that caused non-specific crash-out rather than controlled crystal nucleation. The Self-Validating Protocol: Test the optical rotation or chiral GC of the mother liquor.

  • If the mother liquor is heavily enriched in the (R)-enantiomer (>90% ee), your crystallization of the (S)-salt was thermodynamically successful, but your filter cake was poorly washed. Wash the cake with cold isopropanol.

  • If the mother liquor is nearly racemic, your thermodynamic equilibrium was not reached. Re-dissolve the cake, heat to 80°C, and cool at a strict rate of 0.1°C/min.

Workflow: Classical Resolution via Diastereomeric Salt Formation

ClassicalResolution Racemate Racemic 1-(4-Bromo-3-fluorophenyl)ethanamine (R/S mixture) ChiralAcid Add O,O'-Di-p-toluoyl-(R,R)-tartaric acid in Isopropanol/H2O Racemate->ChiralAcid Heating Heat to 80°C until homogeneous ChiralAcid->Heating Cooling Controlled cooling to 20°C (0.1°C/min ramp) Heating->Cooling Crystallization Crystallization of Diastereomeric Salt Cooling->Crystallization Filtration Vacuum Filtration & Cold Wash Crystallization->Filtration Solid Solid Cake: (S)-Amine Salt Filtration->Solid Collect Liquid Mother Liquor: Enriched (R)-Amine Filtration->Liquid Discard/Recycle Basification Basification (1M NaOH) & Extraction (EtOAc) Solid->Basification Product Pure (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (>99% ee) Basification->Product

Step-by-step logic and phase separation for the classical chiral resolution of the amine.

Troubleshooting & FAQs: Enzymatic Kinetic Resolution

Q3: During enzymatic resolution with CALB, my E-value (enantiomeric ratio) is below 20. How can I improve selectivity?

The Causality: The choice of acyl donor and solvent thermodynamic activity heavily dictates lipase enantioselectivity. Standard ethyl acetate can cause background non-enzymatic acylation or poor pocket fitting in the enzyme's active site. The Solution: Use an activated acyl donor like ethyl methoxyacetate or chloroacetamide [[3]](). Furthermore, run the reaction in a non-polar solvent like diisopropyl ether (DIPE). DIPE maintains the essential micro-aqueous layer around the enzyme without stripping it, which is critical for maintaining the active conformation of Candida antarctica Lipase B (CALB) or Pseudomonas fluorescens lipase 3 [[4]]().

Q4: How do I efficiently separate the unreacted (S)-amine from the acylated (R)-amide post-reaction?

The Causality: The enzymatic reaction yields a mixture of the unreacted target (S)-amine and the acylated (R)-amide. Because the amine is basic (pKa ~9) and the amide is neutral, an acid-base extraction is the most robust, self-validating separation method. The Solution: Follow the standardized protocol below. If the aqueous layer pH is strictly maintained at <2 during the first extraction, 100% of the neutral amide will remain in the organic phase, ensuring absolute chemical purity of the recovered amine.

Standardized Protocol: Enzymatic Resolution & Isolation
  • Reaction Setup: Dissolve 100 mmol of racemic 1-(4-Bromo-3-fluorophenyl)ethanamine in 200 mL of Diisopropyl ether (DIPE).

  • Catalyst Addition: Add 60 mmol of ethyl methoxyacetate (acyl donor) and 2.0 g of immobilized CALB (Novozym 435) 4.

  • Incubation: Stir at 250 rpm at 50°C for 24 hours. Monitor via chiral GC until exactly 50% conversion is reached.

  • Enzyme Recovery: Filter the immobilized enzyme (can be washed with DIPE and reused up to 5 times).

  • Phase Separation (Self-Validating Step):

    • Transfer the filtrate to a separatory funnel. Add 100 mL of 1M HCl.

    • Mechanism: The (S)-amine protonates to form a water-soluble ammonium salt. The (R)-amide remains neutral and highly lipophilic.

    • Extract and separate. The organic layer contains the unwanted (R)-amide.

  • Target Recovery: Basify the aqueous layer with 2M NaOH to pH 12. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield pure (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Workflow: Enzymatic Kinetic Resolution Pathway

EnzymaticResolution Racemate Racemic Amine (R/S mixture) Enzyme CALB + Ethyl Methoxyacetate (Acyl Donor) Racemate->Enzyme Reaction Acylation in DIPE (50°C, 24h) Enzyme->Reaction Separation Acid/Base Extraction (1M HCl wash) Reaction->Separation ProductR (R)-Amide (Acylated, Neutral) ProductS (S)-Amine (Unreacted, Basic) Separation->ProductR Organic Layer (Discard) Separation->ProductS Aqueous Layer (Basify to recover)

Enzymatic kinetic resolution utilizing CALB, highlighting the acid-base separation mechanism.

References

  • Reagentia. "(S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1 x 250 mg) | Reagentia". Reagentia.eu.
  • Kinbara, K., et al. "Molecular-level chiral discrimination and induction". Indian Academy of Sciences.
  • Sheldon, R. A., et al. "Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination". Organic Letters - ACS Publications.
  • Kato, K., et al. "Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine". ResearchGate (J Mol Catal B-Enzym).

Sources

Optimization

Overcoming challenges in the synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Welcome to the Technical Support and Troubleshooting Center for the synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine [1]. This chiral amine is a highly valued building block in pharmaceutical development, but its sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine [1]. This chiral amine is a highly valued building block in pharmaceutical development, but its synthesis presents three distinct challenges: achieving high enantiomeric excess (ee%), preventing the hydrodehalogenation of the fragile aryl bromide bond, and overcoming thermodynamic bottlenecks during amination.

As an Application Scientist, I have structured this guide to address these specific challenges through two field-proven methodologies: Chemical Synthesis via Ellman’s Auxiliary and Biocatalytic Transamination .

Strategic Overview & Decision Matrix

When synthesizing halogenated chiral amines, traditional asymmetric hydrogenation using transition metals (e.g., Ru, Rh, Pd) under high-pressure H2​ often leads to unwanted oxidative addition into the C-Br bond, resulting in hydrodehalogenation. To preserve the bromine atom while establishing stereocenters, we rely on metal-free hydride reductions or enzymatic cascades.

Synthetic pathways for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Chemical Route: Ellman's Sulfinamide Chemistry

The Ellman auxiliary (tert-butanesulfinamide) is the industry standard for the asymmetric synthesis of amines due to its high stereoselectivity and mild cleavage conditions[2]. The sulfinyl group activates the imine for nucleophilic addition while providing a robust chiral environment[3].

Troubleshooting & FAQs

Q: My imine condensation with 4-bromo-3-fluoroacetophenone is stalling at 40% conversion. How do I drive it to completion? A: Ketones are electronically deactivated and sterically hindered compared to aldehydes. Standard dehydrating agents like MgSO4​ are insufficient. You must use a strong Lewis acid that also acts as a water scavenger, such as Titanium(IV) ethoxide ( Ti(OEt)4​ )[4]. The titanium activates the ketone carbonyl while irreversibly reacting with the generated water to form TiO2​ , driving the equilibrium forward.

Q: I am observing a low diastereomeric ratio (dr) during the NaBH4​ reduction of the sulfinyl imine. Why? A: The diastereoselectivity of the reduction depends heavily on the transition state. If coordinating solvents or competing Lewis acids disrupt the chelation control, the reaction proceeds via an open transition state, lowering the dr[4]. To improve facial selectivity, ensure the reaction is kept strictly at -40°C to -50°C. Alternatively, switching to a bulkier hydride source like L-Selectride enforces a rigid, sterically demanding transition state, drastically improving the dr.

Q: Will the acidic deprotection of the sulfinyl group cleave the aryl-fluorine or aryl-bromine bonds? A: No. Aryl halides are highly stable under the standard methanolic HCl conditions used for N-S bond cleavage. The cleavage is strictly chemoselective for the sulfinamide[5].

Step-by-Step Protocol: Ellman Synthesis

Phase 1: Imine Condensation

  • Charge a dry, argon-flushed flask with 4-bromo-3-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)4​ (2.0 eq) dropwise at room temperature.

  • Heat the mixture to 60°C for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The product sulfinyl imine will show a distinct downfield shift in the 1H NMR for the methyl group adjacent to the imine.

  • Quench by pouring into an equal volume of brine while stirring rapidly. Filter the resulting white TiO2​ suspension through a Celite pad and concentrate the organic layer.

Phase 2: Diastereoselective Reduction

  • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -40°C.

  • Add NaBH4​ (3.0 eq) portion-wise. Stir for 4 hours at -40°C, then slowly warm to room temperature.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The mass should correspond to the reduced sulfinamide ( [M+H]+ ).

  • Quench with saturated NH4​Cl , extract with EtOAc, and purify via flash chromatography to isolate the pure diastereomer.

Phase 3: Deprotection

  • Dissolve the pure sulfinamide in MeOH (0.2 M).

  • Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours.

  • Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride as a highly pure white powder[6].

Biocatalytic Route: ω -Transaminase Cascade

For highly scalable, green-chemistry applications, (S)-selective ω -transaminases ( ω -TA) offer an elegant solution. These PLP-dependent enzymes transfer an amino group from a donor (like L-alanine) directly to the ketone[7]. However, the reaction suffers from severe thermodynamic limitations[8].

Troubleshooting & FAQs

Q: The enzymatic transamination of my halogenated acetophenone stops at ~30% conversion. What is causing this bottleneck? A: This is a classic thermodynamic equilibrium issue. When L-alanine is used as the amine donor, it is converted into pyruvate. Pyruvate is a highly reactive ketone and a potent inhibitor of the enzyme, pushing the reversible transamination backwards. The bottleneck is not the amination of the PLP cofactor, but the transfer of the amine from the PMP-enzyme complex to your bulky halogenated acetophenone.

Q: How do I overcome pyruvate inhibition and drive the reaction to 100% conversion? A: You must implement a thermodynamic sink. By coupling the reaction with Lactate Dehydrogenase (LDH), pyruvate is immediately reduced to L-lactate, removing it from the system[8]. Because LDH requires NADH, you must also add Glucose Dehydrogenase (GDH) and glucose to regenerate the NADH cofactor[9].

Biocatalytic cascade using ω-transaminase with LDH/GDH equilibrium shift.

Step-by-Step Protocol: Enzymatic Transamination

Phase 1: Reaction Setup

  • Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP)[9].

  • Add L-alanine (5.0 eq) and D-glucose (5.0 eq) to the buffer.

  • Introduce the biocatalysts: (S)-selective ω -TA (e.g., from Vibrio fluvialis), LDH, and GDH[10]. Add NAD+ (0.1 eq) as the catalytic cofactor for the recycling system.

  • Dissolve 4-bromo-3-fluoroacetophenone (50 mM final concentration) in DMSO (final DMSO concentration 10-20% v/v to aid solubility) and add it to the aqueous mixture[9].

Phase 2: Incubation and Monitoring

  • Incubate the reaction at 30°C with orbital shaking (150 rpm).

  • Self-Validation Checkpoint: The pH will drop as glucose is oxidized to gluconic acid. Use an automated titrator with 1M NaOH to maintain the pH strictly at 7.5. A stable pH indicates the reaction has reached completion (typically 24-48 hours).

Phase 3: Isolation

  • Adjust the pH of the mixture to 12.0 using 5M NaOH to ensure the product amine is fully deprotonated (free base form).

  • Extract the aqueous layer three times with methyl tert-butyl ether (MTBE).

  • Dry the combined organic layers over Na2​SO4​ , filter, and add 4M HCl in dioxane to precipitate the (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride salt.

Quantitative Data Summary

The following table summarizes the performance metrics of both methodologies to help you select the appropriate route for your laboratory setup:

Metric / ParameterChemical Route (Ellman's Auxiliary)Biocatalytic Route ( ω -Transaminase)
Typical Yield 75 - 85% (over 3 steps)85 - 95% (single step)
Enantiomeric Excess (ee%) > 95% (dr dependent)> 99% (enzyme dependent)
Dehalogenation Risk None (Hydride-based)None (Mild conditions)
Key Reagents Ti(OEt)4​ , NaBH4​ , (R)-t-BS ω -TA, LDH, GDH, PLP, NAD+
Scalability Excellent (Metric ton scale proven)Excellent (Requires pH control)
Primary Challenge Moisture sensitivity of imineSubstrate solubility, Pyruvate inhibition

References

  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines Source: Chinese Academy of Sciences (cas.cn) URL:[Link]

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1 x 250 mg) | Reagentia Source: Reagentia (reagentia.eu) URL:[Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory Source: Yale University (yale.edu) URL:[Link]

  • (S)-1-(4-Bromo-3-fluorophenyl)ethanamine ... - American Elements Source: American Elements (americanelements.com) URL:[Link]

  • Necessary and sufficient conditions for the asymmetric synthesis of chiral amines using ω-aminotransferases Source: PubMed / NIH (nih.gov) URL:[Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer Source: PMC / NIH (nih.gov) URL:[Link]

  • Asymmetric synthesis of chiral amines with omega-transaminase Source: PubMed / NIH (nih.gov) URL:[Link]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary) Source: Harvard University (harvard.edu) URL:[Link]

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS Source: University of Illinois (illinois.edu) URL:[Link]

  • Engineering of ω Transaminase for Effective Production of Chiral Amines Source: ResearchGate (researchgate.net) URL:[Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer Source: ResearchGate (researchgate.net) URL:[Link]

  • Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines Source: White Rose Research Online (whiterose.ac.uk) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Synthesis

Welcome to the process optimization and troubleshooting center for the synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine . This chiral amine is a highly valued building block in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process optimization and troubleshooting center for the synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine . This chiral amine is a highly valued building block in pharmaceutical development. However, the presence of both bromo and fluoro substituents on the acetophenone precursor introduces unique electronic and steric challenges, notably the risk of hydrodehalogenation (debromination) and poor thermodynamic conversion.

This guide provides field-proven methodologies, causal troubleshooting, and validated protocols for the two most reliable synthetic routes: Biocatalytic Transamination and Ellman’s Sulfinamide Auxiliary .

Process Workflow Overview

SynthesisWorkflow Start 4-Bromo-3-fluoroacetophenone Biocat Route A: Biocatalysis ω-Transaminase Start->Biocat Amine Donor (e.g., IPA) Chem Route B: Chemical Ellman's Sulfinamide Start->Chem (S)-t-BuSONH2 Ti(OEt)4 BioEq Equilibrium Shift (Remove Coproduct) Biocat->BioEq ChemImine Chiral Sulfinyl Imine Intermediate Chem->ChemImine BioProd (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (High ee, >99%) BioEq->BioProd ChemRed Diastereoselective Reduction (NaBH4) ChemImine->ChemRed ChemCleave Acidic Cleavage (HCl/MeOH) ChemRed->ChemCleave ChemProd (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (High de/ee, >95%) ChemCleave->ChemProd

Figure 1: Divergent synthesis workflows for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Module 1: Biocatalytic Route (ω-Transaminases)

Biocatalysis is highly favored for halogenated substrates because it operates under mild conditions, entirely eliminating the risk of transition-metal-induced debromination[1]. However, the reductive amination of acetophenones is thermodynamically unfavorable. Success relies entirely on shifting the equilibrium[2].

Standard Operating Protocol: Enzymatic Reductive Amination
  • Preparation: In a bioreactor, prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5′-phosphate (PLP).

  • Substrate Loading: Add 4-bromo-3-fluoroacetophenone to a final concentration of 50 mM. If solubility is poor, add 10% (v/v) DMSO as a cosolvent.

  • Amine Donor: Add Isopropylamine (IPA) to a concentration of 250 mM (5 equivalents). Adjust pH back to 7.5 if necessary.

  • Biocatalyst Addition: Add 10 U/mL of an (S)-selective ω-transaminase (e.g., engineered Vibrio fluvialis or Arthrobacter variants).

  • Equilibrium Shift (Critical): Incubate at 30°C with gentle agitation. Continuously sweep the headspace with N₂ gas to volatilize and remove the acetone coproduct.

  • Workup: After 24 hours, basify the aqueous layer to pH 11 with 2M NaOH, extract with methyl tert-butyl ether (MTBE) (3x), dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Amine Donor & Equilibrium Optimization

Table 1: Impact of amine donor selection and equilibrium shifting on conversion[3].

Amine DonorEquivalentsCoproduct Removal StrategyYield (%)Enantiomeric Excess (ee %)
Isopropylamine (IPA)5xNone (Closed system)42>99
Isopropylamine (IPA)5xN₂ Sweep (Acetone removal)89>99
D-Alanine2xLDH/GDH Enzymatic Cascade96>99
(R)-1-Phenylethylamine2xNone61>99
Frequently Asked Questions (FAQ)

Q: Why does my biocatalytic conversion stall at ~40% despite adding excess enzyme? A: You are hitting the thermodynamic wall. Transaminase reactions are reversible. When IPA transfers its amine group, it becomes acetone. As acetone accumulates, the reverse reaction accelerates. You must remove the acetone (via N₂ sweep or vacuum) or switch to a "smart" donor system like D-alanine coupled with Lactate Dehydrogenase (LDH) to irreversibly consume the pyruvate coproduct[2].

Q: The enzyme precipitates shortly after adding the substrate. How do I prevent this? A: Halogenated acetophenones are highly hydrophobic, and high concentrations of IPA can denature the protein. To resolve this, introduce a biphasic system (e.g., 10-15% v/v MTBE or DMSO) to act as a substrate reservoir. This keeps the aqueous concentration of the ketone low but constant, protecting the enzyme's tertiary structure.

Module 2: Chemical Route (Ellman’s Sulfinamide)

When scaling up without access to engineered enzymes, Ellman's sulfinamide chemistry is the gold standard[4]. It provides excellent diastereoselectivity and avoids the debromination issues inherent to Pd/C or Ru-catalyzed asymmetric hydrogenations.

Standard Operating Protocol: Condensation and Reduction
  • Imine Formation: In a flame-dried flask under Argon, dissolve 4-bromo-3-fluoroacetophenone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise. Heat the mixture to 70°C and reflux for 12 hours.

  • Quench & Isolate: Cool to room temperature, pour into an equal volume of saturated aqueous NaHCO₃, filter the resulting TiO₂ salts through Celite, and extract with EtOAc to isolate the chiral sulfinyl imine.

  • Diastereoselective Reduction: Dissolve the imine in anhydrous THF/MeOH (9:1) and cool to -50°C . Add NaBH₄ (3.0 eq) in portions. Stir for 4 hours while allowing the reaction to slowly warm to 0°C.

  • Cleavage: Isolate the reduced sulfinamide, dissolve in MeOH, and add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 2 hours to cleave the chiral auxiliary, yielding the hydrochloride salt of the target amine.

Quantitative Data: Reduction Optimization

Table 2: Influence of reducing agent and temperature on diastereomeric excess (de).

Reducing AgentTemperature (°C)Solvent SystemYield (%)Diastereomeric Excess (de %)
NaBH₄0THF7181
NaBH₄-50THF / MeOH (9:1)8695
L-Selectride-78THF8298
DIBAL-H-78Toluene6487
Frequently Asked Questions (FAQ)

Q: I attempted an asymmetric hydrogenation using Pd/C and chiral ligands, but I observed significant byproduct formation. What happened? A: You experienced hydrodehalogenation. Aryl bromides are highly susceptible to oxidative addition by transition metals (like Pd and Ru) under hydrogen atmospheres, leading to the cleavage of the C-Br bond[1]. This is the primary reason hydride-based reductions (like NaBH₄ with Ellman's auxiliary) are strongly recommended for this specific substrate.

Q: My imine condensation yield is low (<50%). Can I use MgSO₄ instead of Ti(OEt)₄ as a desiccant? A: No. The bromo and fluoro substituents on the acetophenone ring withdraw electron density, making the carbonyl carbon less reactive toward nucleophilic attack. Ti(OEt)₄ is required because it acts as both a powerful water scavenger and a Lewis acid to activate the recalcitrant ketone[4]. Passive desiccants like MgSO₄ will not provide the necessary activation energy.

Q: How can I improve the diastereomeric excess (de) during the reduction step? A: The de is entirely dependent on the energy difference between the two competing transition states during hydride attack. Lowering the temperature to -50°C or -78°C locks the sulfinyl imine into a rigid, predictable conformation. If NaBH₄ at -50°C is insufficient, switch to a bulkier hydride source like L-Selectride, which amplifies the steric discrimination dictated by the tert-butyl group.

References

  • Liu, Y., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 886. Available at: [Link]

  • Abe, H., Amii, H., & Uneyama, K. (2001). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters, 3(20), 313–315. Available at: [Link]

  • Mathew, S., & Yun, H. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis, 2(6), 993-1003. Available at:[Link]

  • O'Hanlon, J. A., et al. (2023). Comparison of Diverse Amine Donors for Use in the High-Throughput Screening of Amine Transaminases. Organic Process Research & Development, 27(7), 1234-1240. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling, Stability, and Storage of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Welcome to the Technical Support Center. As a chiral benzylic primary amine, (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a highly valuable building block in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a chiral benzylic primary amine, (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a highly valuable building block in pharmaceutical development. However, its specific structural features—a primary amine, a benzylic stereocenter, and a halogenated aromatic ring—make it uniquely susceptible to environmental degradation if handled improperly[1].

This guide synthesizes field-proven methodologies and mechanistic insights to ensure the scientific integrity of your workflows.

Core Stability Profile & Causality

Understanding why a compound degrades is the first step in building a self-validating experimental system. Do not merely observe degradation; anticipate it through its chemical mechanisms.

  • Auto-Oxidation: The benzylic C-H bond possesses a relatively low bond dissociation enthalpy. Exposure to atmospheric oxygen initiates a radical abstraction process, forming a resonance-stabilized benzylic radical that rapidly propagates into colored oxidative byproducts (e.g., imines or ketones)[1].

  • Carbamate Formation: Primary amines are exceptionally strong nucleophiles. Upon exposure to ambient air, they reversibly react with carbon dioxide (CO2). The amine attacks the electrophilic carbon of CO2, forming a zwitterion intermediate that undergoes rapid proton transfer to yield an insoluble alkylammonium carbamate salt[2].

  • Photodehalogenation: The aryl bromide moiety is sensitive to high-intensity UV light, which can induce homolytic cleavage of the C-Br bond.

degradation_pathways A (S)-1-(4-Bromo-3-fluorophenyl) ethanamine B Auto-Oxidation (Benzylic Radical) A->B O2 / Heat C Carbamate Formation (Alkylammonium Salt) A->C CO2 (Air) D Photodehalogenation (Aryl Bromide Cleavage) A->D UV Light

Fig 1. Primary degradation pathways of the free base amine upon environmental exposure.

Quantitative Stability & Storage Data

To maximize shelf life, we strongly recommend converting the free base to its hydrochloride (HCl) salt[3]. The protonation of the amine lone pair eliminates its nucleophilicity, entirely preventing CO2 absorption and significantly hindering radical-initiated oxidation[1][2].

Table 1: Comparative Stability of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Storage ConditionAtmosphereTimePurity (%)Enantiomeric Excess (% ee)
25°C (Free Base)Ambient Air1 Month< 85.0%98.5%
4°C (Free Base)Ambient Air6 Months92.0%99.0%
4°C (Free Base)Argon6 Months> 98.0%99.0%
-20°C (HCl Salt)Argon24 Months> 99.5%> 99.5%
Troubleshooting Guide

Q: My liquid free base has developed a distinct yellow/brown tint over the last month. What happened, and can I rescue it? A: This discoloration is the hallmark of benzylic auto-oxidation[1]. Oxygen in the headspace of your container has initiated a radical chain reaction. To rescue the compound, do not simply use it "as is," as the oxidative byproducts will interfere with downstream cross-coupling or amidation reactions. You must perform an acid-base extraction (see Protocol B) to separate the amine from neutral/acidic oxidative degradation products.

Q: There is a white, crystalline crust forming around the cap and threads of our reagent bottle. Is this a degradation product? A: Yes. This is an alkylammonium carbamate formed by the reaction of the primary amine with atmospheric CO2[2]. Every time the bottle is opened, fresh CO2 is introduced. While carbamate formation is technically reversible with heat, heating the free base promotes further degradation. Prevent this by storing the bottle in a desiccator backfilled with Argon, and wipe the threads clean after each use.

Q: We observed a slight drop in enantiomeric excess (ee) from 99% to 96% after a reaction step involving strong bases. Why? A: The benzylic proton adjacent to the amine and the electron-withdrawing halogenated ring is relatively acidic. Prolonged exposure to strong bases (e.g., NaH, KOtBu) or excessive thermal stress can cause reversible deprotonation, leading to racemization at the (S)-stereocenter. Always monitor the pH and minimize residence times in strongly basic conditions.

Experimental Protocols

purification_workflow S1 Impure Free Base (Contains Carbamates & Oxides) S2 Acid-Base Extraction (1M HCl then 1M NaOH) S1->S2 Solubilize & neutralize S3 Organic Extraction (DCM or Et2O) S2->S3 Isolate free base S4 Salt Formation (Add 2M HCl in Ether) S3->S4 Stabilize amine S5 Filtration & Drying (Pure HCl Salt) S4->S5 Yield stable solid

Fig 2. Step-by-step workflow for rescuing degraded free base and converting to a stable HCl salt.

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Self-validating principle: The precipitation of the salt acts as both a stabilization method and a purification step, driving the equilibrium away from soluble impurities.

  • Dissolution: Dissolve 1.0 g of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine free base in 10 mL of anhydrous diethyl ether under an Argon atmosphere.

  • Acidification: Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise at 0°C. Causality: Cooling prevents exothermic degradation, while the anhydrous ethereal HCl ensures the resulting salt precipitates immediately without hydrolyzing.

  • Isolation: Filter the resulting white precipitate rapidly through a Büchner funnel under a blanket of nitrogen.

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours. Store the resulting (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride[3] at -20°C.

Protocol B: Recovery of Oxidized Free Base
  • Solubilization: Dissolve the discolored free base in dichloromethane (DCM).

  • Acid Extraction: Extract with 1.0 M aqueous HCl (3 x 15 mL). The amine protonates and moves to the aqueous layer, leaving neutral oxidative impurities in the DCM.

  • Basification: Cool the aqueous layer to 0°C and slowly add 2.0 M NaOH until the pH reaches 11. The aqueous layer will turn cloudy as the free base precipitates.

  • Organic Recovery: Extract the aqueous layer with fresh DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified free base.

FAQs

Q: Can I use standard clear glass vials for long-term storage? A: No. Due to the risk of photodehalogenation of the aryl bromide moiety, amber glass vials are strictly required to block UV transmission.

Q: Is the HCl salt hygroscopic? A: Yes. While the HCl salt[3] is chemically stable against oxidation and CO2, it will absorb atmospheric moisture. It must be stored in a tightly sealed container within a desiccator.

References
  • Title: Journal of Chemical and Pharmaceutical Sciences - Importance of Drug Excipient Compatibility Study (Benzylic Amine Oxidation) | Source: JCHPS | URL: [Link]

  • Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide | Source: MDPI Molecules | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine

Welcome to the Technical Support Center. This guide provides drug development professionals and process chemists with authoritative troubleshooting and scale-up protocols for the synthesis of (S)-1-(4-Bromo-3-fluoropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and process chemists with authoritative troubleshooting and scale-up protocols for the synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine . As a highly valuable chiral building block, its synthesis requires strict stereocontrol. We cover the two most robust, industry-validated methodologies for scaling this molecule: Biocatalytic Transamination and Ellman’s Sulfinamide Auxiliary .

Section 1: Biocatalytic Scale-Up (ω-Transaminase Route)

The biocatalytic route is the modern industry standard for green, highly enantioselective chiral amine synthesis. It utilizes an engineered ω-transaminase (ω-TA) to transfer an amino group from a sacrificial donor to the prochiral ketone.

Biocatalysis Ketone 1-(4-Bromo-3-fluorophenyl)ethanone (Prochiral Ketone) Enzyme ω-Transaminase (ω-TA) + PLP Cofactor Ketone->Enzyme Substrate Binding IPA Isopropylamine (IPA) (Amine Donor) IPA->Enzyme Substrate Binding Amine (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (Target Chiral Amine) Enzyme->Amine Stereoselective Transamination Acetone Acetone (Removed via ISPR) Enzyme->Acetone Stereoselective Transamination

Figure 1: Biocatalytic transamination cycle using ω-TA and isopropylamine.

FAQ & Troubleshooting

Q: The conversion stalls at 30-40% even with excess amine donor. How do I drive the reaction to completion? A: This is a classic thermodynamic limitation. Transaminase reactions using isopropylamine (IPA) generate acetone as a byproduct, which strongly drives the equilibrium backward. Solution: Implement In Situ Product Removal (ISPR). You must actively remove the acetone byproduct. On a scale-up reactor, this is achieved by applying a continuous nitrogen sweep through the headspace or operating under mildly reduced pressure to volatilize the acetone[1]. Coupling this with a molar excess of IPA will push conversions >95%.

Q: The starting ketone, 1-(4-bromo-3-fluorophenyl)ethanone, is highly lipophilic and precipitates in the aqueous buffer. Can I use organic co-solvents? A: Yes, but solvent choice is critical to avoid denaturing the ω-TA. Solution: Dimethyl sulfoxide (DMSO) is the industry standard for bulky, lipophilic ketones. Most engineered ω-TAs can tolerate 15–30% (v/v) DMSO[2]. Do not exceed 30%, as the enzyme's hydration shell will be disrupted, leading to rapid deactivation. Add the ketone as a concentrated solution in DMSO directly into the pre-warmed buffer.

Q: Why does the enzyme activity plummet immediately after adding the isopropylamine (IPA) donor? A: High concentrations of free IPA (>75 mM for wild-type, >500 mM for engineered variants) can competitively inhibit the enzyme or strip the Pyridoxal 5'-phosphate (PLP) cofactor from the active site[2]. Solution: Use a fed-batch approach for IPA or ensure you are using an engineered high-tolerance ω-TA variant. Additionally, always supplement the reaction buffer with 1–2 mM exogenous PLP to maintain saturation of the enzyme's active site.

Step-by-Step Methodology: 100-Gram Scale Biocatalysis

Self-Validating System: This protocol uses chiral HPLC to independently verify enantiomeric excess (ee) before downstream workup, ensuring no resources are wasted on racemic mixtures.

  • Buffer Preparation: Prepare 1.0 L of 100 mM sodium phosphate buffer (pH 8.5). Dissolve 1.5 mM PLP and 1.0 M isopropylamine. Adjust pH back to 8.5 using HCl if necessary.

  • Enzyme Addition: Add 10 g of engineered (S)-selective ω-TA to the buffer. Stir gently at 250 rpm at 45 °C.

  • Substrate Feeding: Dissolve 100 g of 1-(4-bromo-3-fluorophenyl)ethanone in 250 mL of DMSO. Add this solution dropwise to the bioreactor over 2 hours to prevent substrate precipitation.

  • Equilibrium Shift: Apply a gentle nitrogen sweep through the headspace of the reactor to continuously strip acetone.

  • Monitoring: Sample every 4 hours. Extract with ethyl acetate, dry, and analyze via reverse-phase HPLC (for conversion) and chiral HPLC (for ee).

  • Workup: Once conversion is >95% (typically 24-36 h), acidify the aqueous layer to pH 2.0 with 6M HCl to crash out unreacted ketone and denature the enzyme. Filter through a Celite pad.

  • Isolation: Basify the aqueous filtrate to pH 12 with NaOH, extract with methyl tert-butyl ether (MTBE) (3 x 500 mL), dry over Na2SO4, and concentrate to yield the free base (S)-amine.

Section 2: Chemical Scale-Up (Ellman's Auxiliary Route)

For facilities lacking biocatalytic infrastructure, Ellman's sulfinamide chemistry provides a highly predictable, chemically robust alternative that relies on diastereoselective hydride reduction.

Ellman Ketone 1-(4-Bromo-3-fluorophenyl) ethanone Imine N-Sulfinyl Imine Intermediate Ketone->Imine Condensation Aux (S)-tert-Butanesulfinamide + Ti(OEt)4 Aux->Imine Sulfinamide (S,S)-Sulfinamide Diastereomer Imine->Sulfinamide Diastereoselective Reduction Red L-Selectride (Open Transition State) Red->Sulfinamide Amine (S)-1-(4-Bromo-3-fluorophenyl) ethanamine HCl Sulfinamide->Amine Acidic Cleavage Deprot 4M HCl in Dioxane (Deprotection) Deprot->Amine

Figure 2: Ellman's sulfinamide workflow highlighting stereocontrol via L-Selectride.

FAQ & Troubleshooting

Q: I am getting poor diastereomeric excess (de) during the imine reduction step. What is causing the lack of stereocontrol? A: The diastereoselectivity is entirely dictated by the transition state geometry, which depends on the reducing agent used. Solution: If you condensed the ketone with (S)-tert-butanesulfinamide, using a coordinating hydride like NaBH4 proceeds via a closed transition state, often yielding the (S,R) diastereomer. To obtain the (S,S) diastereomer (which yields the desired (S)-amine upon deprotection), you must use a bulky, non-coordinating reducing agent like L-Selectride. L-Selectride forces an open transition state where hydride attacks from the less sterically hindered face (the same face as the sulfur lone pair)[3].

Q: The condensation of the ketone with the sulfinamide is incomplete even after 24 hours at reflux. How can I force the imine formation? A: 1-(4-bromo-3-fluorophenyl)ethanone is electronically deactivated by the halogens and sterically hindered. Mild desiccants (like MgSO4) will not work. Solution: Use Titanium(IV) ethoxide (Ti(OEt)4) as both a Lewis acid catalyst and an irreversible water scavenger[4]. Use a 2.0 to 5.0 molar excess of Ti(OEt)4 in anhydrous THF or 2-MeTHF, and heat to 70–80 °C. Monitor strictly by HPLC until the ketone peak is <2%.

Q: How do I prevent racemization or side reactions during the removal of the chiral auxiliary? A: The tert-butanesulfinyl group is sensitive to strong aqueous acids, which can cause hydrolysis of the amine or partial racemization. Solution: Use strictly anhydrous conditions for deprotection. A solution of 4M HCl in 1,4-dioxane or methanolic HCl at room temperature will cleanly cleave the sulfinyl group in 1–2 hours, precipitating the highly pure (S)-amine hydrochloride salt directly from the reaction mixture[3].

Step-by-Step Methodology: 100-Gram Scale Ellman Synthesis

Self-Validating System: The intermediate sulfinamide's diastereomeric ratio (dr) is verified via 1H NMR (analyzing the tert-butyl singlet shift) prior to deprotection, guaranteeing the final amine's chiral purity.

  • Imine Condensation: In a rigorously dried 2L flask under N2, dissolve 100 g of 1-(4-bromo-3-fluorophenyl)ethanone (0.46 mol) and 61.3 g of (S)-(-)-tert-butanesulfinamide (0.50 mol) in 800 mL anhydrous THF.

  • Lewis Acid Addition: Add 210 g of Ti(OEt)4 (0.92 mol) in one portion. Heat the reaction to 75 °C for 18 hours.

  • Imine Workup: Cool to room temperature. Pour the mixture into an equal volume of brine with vigorous stirring to precipitate titanium dioxide. Filter the resulting suspension through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate to yield the crude N-sulfinyl imine.

  • Diastereoselective Reduction: Dissolve the crude imine in 1.0 L anhydrous THF and cool to -78 °C. Dropwise add 600 mL of 1.0 M L-Selectride in THF. Stir for 4 hours at -78 °C, then slowly warm to room temperature.

  • Quench & Isolate: Quench with saturated aqueous NH4Cl. Extract with MTBE, dry, and concentrate. Verify dr > 98:2 via NMR.

  • Deprotection: Dissolve the purified sulfinamide in 500 mL anhydrous MeOH. Add 250 mL of 4M HCl in 1,4-dioxane. Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to yield (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride as a white, free-flowing powder.

Section 3: Quantitative Data & Analytical Metrics

To assist process chemists in route selection, the following table summarizes the key scale-up metrics for both methodologies based on industry standards for chiral amine synthesis.

MetricBiocatalytic (ω-Transaminase)Chemical (Ellman's Auxiliary)
Overall Yield 80 - 85%65 - 75% (over 3 steps)
Enantiomeric Excess (ee) > 99.5%> 98.0% (dependent on dr)
Key Reagents ω-TA, PLP, Isopropylamine(S)-t-BuSONH2, Ti(OEt)4, L-Selectride
Solvent System Aqueous Buffer / DMSO (15-30%)Anhydrous THF / MTBE / Dioxane
Operating Temperature Mild (35 °C - 45 °C)Extreme (-78 °C to 75 °C)
E-Factor (Waste) Low (Aqueous waste, biodegradable)High (Titanium salts, boron waste)
Scalability Bottleneck Substrate solubility, Acetone removalCryogenic cooling requirements

References

  • [1] Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | Source: MDPI | URL:

  • [2] Title: ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine | Source: MDPI | URL:

  • [3] Title: Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment | Source: ACS Publications | URL:

  • [4] Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program | Source: PMC | URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine vs. Alternative Chiral Amines

Introduction: The Strategic Role of Halogenated Chiral Amines Enantiomerically pure chiral amines are indispensable building blocks in modern medicinal chemistry. It is estimated that approximately 40% of all small-molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenated Chiral Amines

Enantiomerically pure chiral amines are indispensable building blocks in modern medicinal chemistry. It is estimated that approximately 40% of all small-molecule pharmaceuticals contain at least one chiral amine motif[1]. While simple unsubstituted chiral amines like (S)-1-phenylethanamine have historically served as standard resolving agents and basic pharmacophores, the demand for highly functionalized, metabolically stable active pharmaceutical ingredients (APIs) has driven the adoption of halogenated derivatives.

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine represents a highly specialized "chiral hub." By strategically positioning a fluorine atom at the 3-position and a bromine atom at the 4-position, this molecule offers a unique blend of physicochemical optimization and synthetic versatility that simple or mono-halogenated alternatives cannot match.

Structural & Electronic Causality: The "Why" Behind the Molecule

To understand the superior utility of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine, we must analyze the independent and synergistic effects of its halogen substituents compared to its analogs:

  • The 3-Fluoro Effect (Physicochemical Optimization): Fluorine is highly electronegative. Through inductive electron withdrawal (-I effect) along the sigma bond framework, the 3-fluoro substituent decreases the electron density at the primary amine. This effectively lowers the pKa of the amine's conjugate acid, decreasing its basicity[2]. In a physiological environment (pH 7.4), a lower pKa increases the fraction of the un-ionized drug, thereby dramatically improving passive membrane permeability and overall bioavailability. Furthermore, the strong C-F bond blocks metabolic oxidation at the meta-position.

  • The 4-Bromo Effect (Synthetic Utility): The 4-bromo substituent provides a highly polarizable, relatively weak C-Br bond. This serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid diversification of the molecular scaffold.

G Root Halogenation Effects on Chiral Phenylethylamines F_Sub 3-Fluoro Substitution (Inductive Electron Withdrawal) Root->F_Sub Br_Sub 4-Bromo Substitution (Polarizability & Weak C-Br Bond) Root->Br_Sub PK_Effect Decreased Amine pKa Improved Bioavailability F_Sub->PK_Effect Metab_Effect Blockade of CYP450 Oxidation Sites F_Sub->Metab_Effect Synth_Effect Enables Pd/Ni-Catalyzed Cross-Coupling Br_Sub->Synth_Effect Steric_Effect Increased Lipophilicity (Higher LogP) Br_Sub->Steric_Effect

Figure 1. Logical relationship of halogen substitutions on physicochemical properties.

Comparative Physicochemical Profiling

The table below objectively compares (S)-1-(4-Bromo-3-fluorophenyl)ethanamine against its unsubstituted and mono-halogenated counterparts.

Property / Feature(S)-1-Phenylethanamine(S)-1-(3-Fluorophenyl)ethanamine(S)-1-(4-Bromophenyl)ethanamine(S)-1-(4-Bromo-3-fluorophenyl)ethanamine
Synthetic Handle None (Inert aryl ring)None (Inert aryl ring)C-Br bond (Para)C-Br bond (Para)
Amine pKa (Approx.) ~9.8 (Highly basic)~9.2 (Moderately basic)~9.6 (Highly basic)~9.0 (Optimized basicity)
Lipophilicity (LogP) ~1.4~1.6~2.2~2.4
Metabolic Stability Low (Prone to ring oxidation)ModerateModerateHigh (Blocked ortho/para positions)
Primary Application Chiral resolution agentPK-optimized building blockCross-coupling intermediateAdvanced API intermediate

Synthetic Versatility: The Bifunctional Challenge

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a bifunctional molecule: it contains both a nucleophilic primary amine and an electrophilic aryl bromide. This duality allows for divergent synthetic pathways but requires strict chemoselectivity to prevent uncontrolled self-condensation (polymerization).

To utilize the amine as a nucleophile in a Buchwald-Hartwig amination[3], one must pair it with an aryl halide that is significantly more reactive than its endogenous aryl bromide (e.g., an aryl iodide). Conversely, to utilize the aryl bromide in a Suzuki coupling, the primary amine must first be protected (e.g., as a Boc-carbamate).

G A (S)-1-(4-Bromo-3-fluorophenyl) ethanamine B Buchwald-Hartwig (Amine as Nucleophile) A->B Aryl Iodide, Pd Catalyst C Suzuki-Miyaura (Bromide as Electrophile) A->C Boronic Acid, Pd Catalyst D Amide Coupling (Amine as Nucleophile) A->D Carboxylic Acid, HATU/EDC E Chiral N-Aryl Amines (Stereoretentive) B->E F Biaryl Chiral Amines (Requires Protection) C->F G Chiral Amides (API Intermediates) D->G

Figure 2. Divergent synthetic workflows for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Self-Validating Experimental Protocol: Chemoselective & Stereoretentive Buchwald-Hartwig Amination

A common failure mode when coupling chiral amines is the erosion of enantiomeric excess (ee) due to base-catalyzed racemization or β -hydride elimination by the palladium catalyst. The following protocol utilizes an aryl iodide to ensure chemoselectivity (avoiding the endogenous C-Br bond) and employs a mild base/low-temperature system to guarantee stereoretention[4].

Objective:

Synthesize an enantiopure secondary N-aryl amine from (S)-1-(4-Bromo-3-fluorophenyl)ethanamine and an exogenous Aryl Iodide.

Step-by-Step Methodology:
  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd 2​ (dba) 3​ (2.5 mol%) and the bulky bidentate ligand BINAP (5.0 mol%).

    • Causality: Bidentate ligands like BINAP enforce a rigid coordination sphere around the Pd center, accelerating reductive elimination and suppressing unwanted β -hydride elimination which would destroy the chiral center.

  • Substrate Addition: Add (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1.0 equiv) and the target Aryl Iodide (1.05 equiv).

    • Causality: Aryl iodides undergo oxidative addition to Pd(0) orders of magnitude faster than aryl bromides. This kinetic difference ensures the catalyst reacts exclusively with the exogenous aryl iodide, leaving the starting material's C-Br bond intact for downstream functionalization.

  • Base Addition: Add Cesium Carbonate (Cs 2​ CO 3​ , 1.5 equiv).

    • Causality: Strong alkoxide bases (like NaOtBu) can deprotonate the acidic α -proton of the chiral amine, leading to racemization. The milder, insoluble nature of Cs 2​ CO 3​ prevents α -deprotonation while still facilitating the catalytic cycle.

  • Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the flask, remove it from the glovebox, and stir at 60 °C for 12 hours.

    • Causality: Buchwald-Hartwig couplings run at lower temperatures (≤60 °C) are critical for maintaining the retention of chiral configurations[4].

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

Self-Validating System (Analytical Checkpoints):
  • In-Process Control: At 4 hours, pull a 10 μ L aliquot. Run LC-MS to verify the absence of polymeric self-condensation products (which would appear as high-mass oligomers). The presence of only the target mass confirms chemoselectivity.

  • Post-Reaction Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). Compare the retention time against a racemic standard. An observed enantiomeric excess (ee) of >98% validates the stereoretentive nature of the chosen base and temperature parameters.

References

  • Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines Source: cas.cn URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Sources

Comparative

Spectroscopic Analysis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Derivatives: A Comparative Guide to Chiral Resolution Techniques

Introduction: The Analytical Challenge Accurate determination of enantiomeric excess (ee) and absolute configuration is a critical quality attribute in drug development. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (CAS: 124...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Accurate determination of enantiomeric excess (ee) and absolute configuration is a critical quality attribute in drug development. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (CAS: 1241678-53-4) is a highly valuable chiral building block, featuring a primary amine stereocenter flanked by a halogenated aromatic ring.

From a spectroscopic perspective, this molecule presents a unique endogenous advantage: the 3-fluoro substituent . Fluorine-19 ( 19 F) NMR spectroscopy offers 100% natural abundance, a broad chemical shift range, and essentially zero background interference in typical organic solvents[1]. This guide objectively compares three leading analytical modalities for the chiral resolution and spectroscopic analysis of this amine: Covalent Derivatization (Mosher's Method), Non-Covalent Solvation (CSAs), and Chiral LC-MS.

Comparative Analysis of Analytical Modalities

Method A: Covalent Derivatization (Mosher's Method) + 1 H/ 19 F NMR

Mosher’s method involves reacting the chiral amine with α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form a covalent diastereomeric amide[2].

  • Mechanistic Causality: The resulting amide adopts a rigid conformation to minimize steric clash and align dipoles. This geometry forces the substituents of the amine into specific shielding or deshielding cones generated by the MTPA phenyl ring[3].

  • Performance: By analyzing the 19 F NMR shifts of both the introduced CF 3​ group and the endogenous 3-fluoro group, scientists can unambiguously assign the absolute stereochemistry. However, this method requires 100% reaction conversion to avoid kinetic resolution artifacts[4].

Method B: Chiral Solvating Agents (CSAs) + Direct 19 F NMR

Chiral Solvating Agents, such as chiral α -(nonafluoro-tert-butoxy)carboxylic acids or octahedral metal complexes, are added directly to the NMR tube[5].

  • Mechanistic Causality: CSAs form transient, non-covalent diastereomeric complexes (via hydrogen bonding and ion pairing) with the amine. Because this is a rapid thermodynamic equilibrium, it is completely immune to the kinetic resolution risks associated with covalent derivatization[6].

  • Performance: The endogenous fluorine atom allows for direct 19 F NMR analysis. While preparation is nearly instantaneous, the chemical shift non-equivalence ( ΔΔδ ) is highly dependent on solvent choice and concentration[7].

Method C: Chiral LC-MS (The Chromatographic Baseline)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., immobilized amylose derivatives) coupled with Mass Spectrometry.

  • Mechanistic Causality: Enantiomeric discrimination occurs via transient interactions with the chiral grooves of the stationary phase. MS provides orthogonal structural confirmation.

  • Performance: Offers the highest sensitivity for trace enantiomer detection but cannot determine absolute configuration without a pre-validated reference standard.

Quantitative Performance Data

The following tables summarize the operational metrics and representative spectroscopic data for the analysis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.

Table 1: Operational Comparison of Chiral Analysis Methods

Performance MetricMosher's Method (MTPA)Chiral Solvating Agents (CSA)Chiral LC-MS
Sample Prep Time 2–4 hours (Reaction + Workup)< 5 minutes (In-situ mixing)Minimal (Dilution)
Analysis Time 10–15 mins (NMR)10–15 mins (NMR)15–30 mins (HPLC)
Kinetic Resolution Risk Moderate (Requires full conversion)None (Thermodynamic)None
Absolute Config. ID Yes (Highly reliable via Δδ model)Possible (Requires empirical data)No (Requires standards)
Sensitivity (LOD) ~1.0% ee~2.5% ee< 0.1% ee

Table 2: Representative Spectroscopic Metrics for the Analyte

Analytical MetricMosher's Amide ( 19 F NMR)CSA Complex ( 19 F NMR)Chiral LC-UV/MS
Chemical Shift Diff ( ΔΔδ ) 0.15 – 0.30 ppm0.05 – 0.10 ppmN/A
Chromatographic Resolution ( Rs​ ) N/AN/A> 2.0 (Baseline)
Isotopic Confirmation NoNoYes ( m/z 218/220, 1:1 ratio)

Experimental Methodologies & Self-Validating Protocols

As a best practice, analytical protocols must be designed as self-validating systems to prevent false positives or skewed ee% reporting.

Protocol 1: Covalent Derivatization with (R)-MTPA-Cl
  • Preparation: Dissolve 0.05 mmol of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in 0.5 mL of anhydrous CDCl 3​ directly in an NMR tube.

  • Catalysis & Scavenging: Add 0.1 mmol (2.0 eq) of anhydrous pyridine- d5​ . Causality: Pyridine acts as an acyl transfer catalyst and neutralizes the HCl byproduct, preventing the amine from precipitating as an unreactive hydrochloride salt.

  • Derivatization: Add 0.06 mmol (1.2 eq) of (R)-MTPA-Cl. Cap, shake vigorously, and incubate for 1 hour at 25°C.

  • Self-Validation Check: Acquire a rapid 1 H NMR spectrum. Monitor the α -proton of the amine (typically shifting from ~4.1 ppm to ~5.0 ppm upon acylation). If the starting material peak persists, the reaction is incomplete. Do not proceed to ee% calculation, as incomplete conversion introduces kinetic resolution artifacts[2].

  • Acquisition: Once 100% conversion is validated, acquire the 19 F{ 1 H} NMR spectrum to integrate the diastereomeric CF 3​ and Ar-F signals[8].

Protocol 2: In-Situ Solvation with Chiral Solvating Agents (CSA)
  • Stock Preparation: Prepare a 0.1 M stock solution of the chosen CSA (e.g., (R)-1-fluoroindan-1-carboxylic acid) in anhydrous C 6​ D 6​ or CDCl 3​ . Causality: Non-polar solvents are mandatory to minimize competitive hydrogen bonding from the solvent, thereby maximizing the strength of the CSA-amine interaction.

  • Mixing: Add 0.05 mmol of the amine analyte to an NMR tube, followed by 0.5 mL of the CSA stock (1:1 molar ratio).

  • Self-Validation Check (Titration): Acquire an initial 19 F NMR spectrum. Then, spike the sample with an additional 0.25 mL of CSA stock. If the peak separation ( ΔΔδ ) increases, it confirms that the chemical shift non-equivalence is driven by the expected concentration-dependent complexation equilibrium, validating the system[7].

Mechanistic Workflow Visualization

G cluster_methods Chiral Resolution Strategies A Amine Analyte (S)-1-(4-Bromo-3-fluorophenyl)ethanamine B Covalent Derivatization (MTPA-Cl / Mosher's) A->B Method A C Non-Covalent Solvation (CSA Addition) A->C Method B D Chiral Stationary Phase (LC-MS) A->D Method C E 19F / 1H NMR Spectroscopy (Diastereomeric Discrimination) B->E C->E F Mass Spectrometry & UV (Enantiomeric Elution) D->F G Absolute Configuration & ee% Determination E->G F->G

Workflow comparing covalent derivatization, non-covalent solvation, and LC-MS for chiral amine analysis.

References

  • Title : Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry Source : The Chemical Educator URL :[Link]

  • Title : Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source : Nature Protocols URL :[Link]

  • Title : MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Chiral α-Amino Acid-Based NMR Solvating Agents Source : ResearchGate (Preprint/Publication Record) URL :[Link]

  • Title : Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source : Frontiers in Chemistry (via PubMed Central) URL :[Link]

  • Title : Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source : Molecules (via PubMed Central) URL :[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine
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(S)-1-(4-Bromo-3-fluorophenyl)ethanamine
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